2-Phenyl-1H-benzoimidazol-4-ylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1H-benzimidazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNHYDDCQMHWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313494-64-3 | |
| Record name | 313494-64-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular structure and weight of 2-Phenyl-1H-benzoimidazol-4-ylamine
Structure, Synthesis, and Pharmacophore Analysis
Executive Summary & Structural Identity[1][2]
2-Phenyl-1H-benzoimidazol-4-ylamine (also known as 4-amino-2-phenylbenzimidazole) is a heterocyclic building block characterized by a benzimidazole core substituted with a phenyl group at the C2 position and a primary amine at the C4 position.[1]
Distinct from its industrial isomer 2-(4-aminophenyl)benzimidazole (used in high-performance polymers), this specific 4-amino core-substituted isomer is a privileged scaffold in medicinal chemistry.[1] It serves as a critical pharmacophore in the development of kinase inhibitors (e.g., PI3K
Physicochemical Profile[2][3][4][5]
| Property | Data | Notes |
| CAS Number | 76006-28-5 (Generic) | Note: Verify specific salt forms.[1] |
| Molecular Formula | ||
| Molecular Weight | 209.25 g/mol | |
| Exact Mass | 209.0953 | |
| SMILES | Nc1cccc2nc(c3ccccc3)[nH]c12 | |
| LogP (Predicted) | 2.6 ± 0.4 | Moderate lipophilicity; orally bioavailable range.[2] |
| pKa (Predicted) | ~5.6 (Benzimidazole N3) | Amphoteric; basicity modulated by 4-NH2.[2][1] |
| H-Bond Donors | 2 (Aniline | |
| H-Bond Acceptors | 1 (Imidazole |
Structural Characterization & Pharmacophore Analysis[1][2]
The biological utility of this compound stems from its ability to mimic the adenine ring of ATP, making it a potent scaffold for ATP-competitive inhibitors.[1]
Pharmacophore Map (DOT Visualization)
The following diagram illustrates the critical interaction points of the molecule within a typical kinase binding pocket.
Figure 1: Pharmacophore mapping of this compound showing critical binding vectors.[1]
Synthetic Architecture
The synthesis of the 4-amino isomer requires regioselective control.[1] The most robust route involves the condensation of 3-nitro-1,2-phenylenediamine with benzaldehyde, followed by selective reduction.[1] Direct nitration of 2-phenylbenzimidazole yields the 5-nitro isomer (not the 4-nitro), necessitating the use of pre-functionalized precursors.[1]
Retrosynthetic Analysis
Figure 2: Retrosynthetic pathway utilizing the oxidative cyclization strategy.[2][1]
Detailed Synthetic Protocol
Objective: Synthesis of this compound via nitro-reduction.
Stage 1: Oxidative Cyclization [1]
-
Reagents: 3-Nitro-1,2-phenylenediamine (1.0 eq), Benzaldehyde (1.1 eq), Sodium Metabisulfite (
, 1.5 eq). -
Procedure:
Stage 2: Reduction of Nitro Group
-
Reagents: 4-Nitro-2-phenylbenzimidazole, Stannous Chloride (
, 5.0 eq) OR (40 psi) with 10% Pd/C. -
Solvent: Ethanol (for catalytic hydrogenation) or Ethanol/HCl (for
).[2][1] -
Procedure (Catalytic Hydrogenation - Preferred for Purity):
Analytical Validation (Self-Validating System)[1][2]
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.
| Technique | Expected Signature | Diagnostic Interpretation |
| 1H NMR (DMSO-d6) | Primary Amine (-NH2): Confirms reduction of nitro group.[1] | |
| 1H NMR (DMSO-d6) | Benzimidazole NH: Confirms cyclization. | |
| 1H NMR (Aromatic) | Phenyl & Benzimidazole protons: Integration must match 8 aromatic protons.[2][1] | |
| LC-MS (ESI+) | Molecular Ion: Confirms MW of 209.[2][1]25. | |
| IR Spectroscopy | 3300–3450 | N-H Stretch: Characteristic of primary amine.[1] |
Safety & Handling
-
Hazard Identification: Benzimidazoles are potential skin irritants and may possess bioactive properties (kinase inhibition).[2][1] Handle as a potential cytotoxic agent.[2][1][4]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
-
Solubility: Soluble in DMSO, DMF, and Methanol.[2][1] Sparingly soluble in water.[2][1]
References
-
PubChem. 2-phenyl-1H-benzimidazol-4-amine (Compound).[1][5] National Library of Medicine.[2][1] Available at: [Link][2][1]
-
Bansal, Y., & Silakari, O. (2012).[2] The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry.[2][1][6][4][7][8] (Context: General synthesis and kinase activity of benzimidazole scaffolds).
-
Göker, H., et al. (2002). Synthesis and potent antimicrobial activity of some novel 2-phenyl or methyl-substituted benzimidazoles.[1] Bioorganic & Medicinal Chemistry.[2][1][6][4][7][8] (Context: Oxidative cyclization protocols using Na2S2O5).
Sources
- 1. 716-79-0|2-Phenyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 2. connectjournals.com [connectjournals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. impactfactor.org [impactfactor.org]
- 5. PubChemLite - this compound (C13H11N3) [pubchemlite.lcsb.uni.lu]
- 6. rroij.com [rroij.com]
- 7. Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to 4-Amino-2-phenylbenzimidazole: Nomenclature, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-phenylbenzimidazole, a heterocyclic aromatic amine of significant interest in research and development. As a derivative of the benzimidazole core, a privileged scaffold in medicinal chemistry, this compound serves as a versatile synthon for the synthesis of novel therapeutic agents and high-performance materials.[1][2][3] This document elucidates the precise nomenclature and common isomerism associated with amino-2-phenylbenzimidazoles, details established synthesis protocols with mechanistic insights, and explores its primary applications in drug discovery and materials science. The guide is intended for researchers, chemists, and drug development professionals seeking a foundational resource on the properties and utility of this important molecular building block.
Introduction to the Benzimidazole Scaffold
The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a cornerstone in the field of medicinal chemistry.[2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological macromolecules, making it a "privileged scaffold" for drug design.[3] Derivatives of benzimidazole exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anthelmintic, and anti-inflammatory properties.[2][4][5]
4-Amino-2-phenylbenzimidazole is a key derivative that combines the robust benzimidazole core with a phenyl substituent at the 2-position and a reactive amino group on the benzimidazole ring. This amino group provides a crucial synthetic handle for further molecular elaboration, enabling the development of more complex and targeted molecules. This guide aims to provide a detailed technical examination of this compound, clarifying its identity, synthesis, and significant potential.
Nomenclature, Isomerism, and Identification
Precise identification of substituted benzimidazoles is critical due to the potential for multiple isomers. The name "4-Amino-2-phenylbenzimidazole" can be ambiguous without a clear understanding of the standard numbering convention for the benzimidazole ring.
IUPAC Naming and Structure
According to IUPAC nomenclature, the atoms in the benzimidazole ring are numbered starting from the nitrogen atom that is not part of the fused ring system when depicted in its tautomeric 1H-form. Therefore, the correct IUPAC name for the title compound is 2-phenyl-1H-benzimidazol-4-amine .
Synonyms and Isomeric Forms
Confusion often arises between isomers where the amino group is located at different positions on the benzimidazole ring or on the phenyl substituent. It is essential to distinguish the primary topic from its common isomers:
-
2-phenyl-1H-benzimidazol-4-amine (The focus of this guide): The amino group is at position 4 of the benzimidazole core.
-
2-(4-aminophenyl)-1H-benzimidazol-5-amine (CAS: 7621-86-5): A well-documented diamine with amino groups on both the phenyl ring (para position) and the benzimidazole core (position 5).[6] This is a common building block for high-performance polymers.[1]
-
4-(1H-benzimidazol-2-yl)aniline or 2-(4-aminophenyl)-1H-benzimidazole: The amino group is on the phenyl ring. This is formed by the reaction of o-phenylenediamine with p-aminobenzoic acid.[7]
The distinct positioning of the amino group drastically influences the molecule's chemical reactivity, physical properties, and its interaction with biological targets.
Physicochemical Properties
The properties of 2-phenyl-1H-benzimidazol-4-amine are influenced by its rigid aromatic structure and the presence of both acidic (N-H) and basic (NH₂) functional groups. The table below summarizes key properties, with data from the closely related isomer 5-Amino-2-(4-aminophenyl)benzimidazole provided for comparison.
| Property | Value for 2-phenyl-1H-benzimidazol-4-amine | Comparative Data: 5-Amino-2-(4-aminophenyl)benzimidazole |
| Molecular Formula | C₁₃H₁₁N₃ | C₁₃H₁₂N₄[6] |
| Molecular Weight | 209.25 g/mol | 224.27 g/mol [6] |
| Appearance | Expected to be a light-colored powder | White to light orange/yellow powder or crystal[6][8] |
| Melting Point | Not widely reported | 234.0-238.0 °C |
| Purity | >97% (Typical for research chemicals) | >98.0% (HPLC)[6][8] |
| CAS Number | Not definitively assigned | 7621-86-5[6][8] |
Synthesis and Mechanistic Insights
The synthesis of benzimidazole derivatives is a well-established area of organic chemistry. The most common and robust method is the Phillips condensation, which involves the reaction of an o-phenylenediamine derivative with a carboxylic acid or aldehyde under acidic conditions.[7]
Synthetic Strategy Overview
A logical and field-proven pathway to synthesize 2-phenyl-1H-benzimidazol-4-amine involves a multi-step process. The core of this strategy is the cyclization to form the benzimidazole ring, followed by the manipulation of functional groups to install the required amine. A common approach uses a nitro group as a precursor to the amine, as it is stable under the acidic cyclization conditions and can be reliably reduced in a final step.
Detailed Experimental Protocol: Synthesis from 3-Nitro-o-phenylenediamine
This protocol describes the synthesis via the condensation of 3-nitro-o-phenylenediamine with benzaldehyde, followed by reduction of the nitro group.
Step 1: Condensation to form 4-Nitro-2-phenyl-1H-benzimidazole
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, add 3-nitro-o-phenylenediamine (1 equivalent) and ethanol. Stir to achieve a suspension.
-
Aldehyde Addition: Add benzaldehyde (1.1 equivalents) to the mixture.
-
Cyclization Catalyst: While stirring, add a catalytic amount of a Brönsted acid such as hydrochloric acid (HCl) or a dehydrating agent like polyphosphoric acid (PPA).[7] The use of an acid catalyst is crucial as it protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the diamine.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The mechanism involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water. Neutralize the solution with a base, such as 10% NH₃ solution, until a precipitate forms.[7]
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The crude product is 4-Nitro-2-phenyl-1H-benzimidazole.
Step 2: Reduction to 4-Amino-2-phenyl-1H-benzimidazole
-
Setup: Dissolve the crude 4-Nitro-2-phenyl-1H-benzimidazole from the previous step in methanol or ethanol in a reaction flask.[9]
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).[9]
-
Reducing Agent: While stirring vigorously, add hydrazine hydrate dropwise.[9] This combination is a classic method for the reduction of aromatic nitro groups. The palladium surface catalyzes the decomposition of hydrazine to produce diimide (N₂H₂), which is the active reducing species. This method is often preferred over catalytic hydrogenation with H₂ gas for its operational simplicity at the lab scale.
-
Reaction: Reflux the mixture for 3-5 hours until TLC analysis indicates the complete consumption of the starting material.
-
Purification: Upon completion, cool the reaction mixture and remove the Pd/C catalyst by filtration through a pad of Celite. Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, 2-phenyl-1H-benzimidazol-4-amine .[7]
Visualization of Synthetic Workflow
Caption: Synthetic pathway for 2-phenyl-1H-benzimidazol-4-amine.
Applications in Research and Development
The unique structure of 4-Amino-2-phenylbenzimidazole makes it a valuable intermediate in both medicinal chemistry and materials science.
Role in Medicinal Chemistry
The benzimidazole scaffold is a proven pharmacophore, and the amino group at the 4-position offers a prime site for derivatization to explore structure-activity relationships (SAR).
-
Synthetic Intermediate: The primary amine can be readily converted into amides, sulfonamides, ureas, and other functional groups to create libraries of novel compounds for biological screening.[1]
-
Target Interaction: The benzimidazole core can engage with biological targets through a combination of hydrogen bonding (via the N-H and NH₂ groups), π-π stacking, and hydrophobic interactions.[3]
-
Anticancer Potential: Many substituted 2-phenylbenzimidazoles have demonstrated potent and selective antitumour activity.[10] For example, some derivatives act as microtubule inhibitors, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[5] The development of new derivatives from 4-Amino-2-phenylbenzimidazole is a promising strategy for discovering next-generation oncology drugs.
Applications in Materials Science
Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers such as polyimides (PIs) and polybenzimidazoles (PBIs).
-
Monomer for Polyimides: 2-(4-aminophenyl)-1H-benzimidazol-5-amine is used as a novel diamine monomer to create advanced polyimide films.[1] These polymers exhibit exceptional thermal stability, retaining their mechanical properties at elevated temperatures, making them suitable for applications in aerospace and electronics.[1] By analogy, 4-Amino-2-phenylbenzimidazole could also be explored as a monomer to fine-tune polymer properties. The rigid, planar structure of the benzimidazole unit contributes to a high glass transition temperature (Tg) and thermal stability in the resulting polymer backbone.
Visualization of Application Pathways
Caption: Application pathways for 4-Amino-2-phenylbenzimidazole.
Conclusion
2-phenyl-1H-benzimidazol-4-amine is a scientifically significant molecule whose value is derived from the potent combination of the biologically active benzimidazole core and a strategically placed, synthetically versatile amino group. While often confused with its isomers, its unique structure offers distinct opportunities for innovation. This guide has provided a clear framework for its identification, a reliable protocol for its synthesis, and an overview of its compelling applications. For researchers in drug discovery, it represents a promising starting point for the development of novel therapeutics. For materials scientists, it is a potential candidate for the creation of next-generation, high-stability polymers. Continued exploration of this and related benzimidazole derivatives will undoubtedly fuel further advancements in both fields.
References
-
Cernătescu, C., et al. SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Buletinul Institutului Politehnic din Iasi, Publicat de Universitatea Tehnica „Gheorghe Asachi” din Iasi, Tomul LIX (LXIII), Fasc. 4, 2013, Sectia CHIMIE si INGINERIE CHIMICA. Available at: [Link]
-
PubChem. 4-amino-N-[4-[6-[(4-aminobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]benzamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-(4-Aminophenyl)-1H-benzo[d]imidazole-4-carboxamide. National Center for Biotechnology Information. Available at: [Link]
-
Qian, G., et al. (2021). Incorporation of N-phenyl in poly(benzimidazole imide)s and improvement in H2O-absorbtion and transparency. RSC Advances. Available at: [Link]
-
Leong, C. O., et al. (2008). Synthesis and antitumour evaluation of novel 2-phenylbenzimidazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Bouziane, A., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules. Available at: [Link]
-
PubChem. 4-Amino-N-phenylbenzamide. National Center for Biotechnology Information. Available at: [Link]
-
Misra, P. S., et al. SYNTHESIS OF 2-PHENYL BENZIMIDAZOLE DERIVATIVES AND THEIR SCHIFF BASES AS POSSIBLE ANTIMICROBIAL AGENTS. ResearchGate. Available at: [Link]
-
Kamal, A., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. Available at: [Link]
-
Chemsrc. 2-Phenyl-1H-benzo[d]imidazole | CAS#:716-79-0. Available at: [Link]
-
Prajapati, N., et al. (2017). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
ResearchGate. Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. Available at: [Link]
-
Tan, C., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ansari, A. & Ali, A. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry. Available at: [Link]
Sources
- 1. 2-(4-Aminophenyl)-1H-benzimidazol-5-amine Research Chemical [benchchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Amino-2-(4-aminophenyl)benzimidazole | CymitQuimica [cymitquimica.com]
- 7. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 8. 5-Amino-2-(4-aminophenyl)benzimidazole | 7621-86-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Incorporation of N -phenyl in poly(benzimidazole imide)s and improvement in H 2 O-absorbtion and transparency - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10138A [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
Tautomeric Dynamics and Synthetic Architectures of 2-Phenyl-4-aminobenzimidazole Derivatives
Topic: Tautomerism in 2-phenyl-4-aminobenzimidazole derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The 2-phenyl-4-aminobenzimidazole scaffold represents a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., CK2, PLK1) and DNA-intercalating agents.[1] However, its utility is frequently complicated by annular tautomerism —the rapid migration of the proton between the N1 and N3 imidazole nitrogens.
Unlike simple benzimidazoles, the introduction of an amino group at the C4 position breaks the symmetry of the fused ring system, creating a significant energetic preference for one tautomer over the other. This guide provides a rigorous analysis of this phenomenon, detailing the "proton-lock" mechanism driven by intramolecular hydrogen bonding, validated synthetic protocols, and analytical strategies to unambiguously assign structure.[1][2]
Mechanistic Fundamentals: The "Proton-Lock" Effect
The Tautomeric Equilibrium
In solution, 2-phenylbenzimidazole derivatives exist in a dynamic equilibrium between two annular tautomers: the N1-H form and the N3-H form. For the 4-amino derivative, this equilibrium is not 1:1.[1]
-
Tautomer A (N1-H): The proton resides on N1. The amino group is at position C4.
-
Tautomer B (N3-H): The proton resides on N3. Due to formal numbering rules, the amino group would technically be at position C7, but chemically it is the same molecule undergoing proton migration.[1][2]
Intramolecular Stabilization
The C4-amino group acts as a hydrogen bond donor. The N3 nitrogen, when unprotonated (i.e., in the N1-H tautomer), possesses a lone pair capable of accepting a hydrogen bond.[1][2]
The Mechanism: The proximity of the C4-amino hydrogen to the N3 lone pair facilitates a strong intramolecular hydrogen bond (N-H···N) . This interaction stabilizes the N1-H tautomer, effectively "locking" the proton at the N1 position and raising the energy barrier for migration to N3.
Pathway Visualization
The following diagram illustrates the equilibrium and the stabilizing interaction.
Figure 1: The tautomeric equilibrium of 2-phenyl-4-aminobenzimidazole.[1] The N1-H tautomer is thermodynamically dominant due to the intramolecular hydrogen bond between the exocyclic amino group and the endocyclic N3 nitrogen.
Synthetic Protocols
Direct synthesis of 4-aminobenzimidazoles from 1,2,3-triaminobenzene is often impractical due to the instability of the triamine precursor.[1] The industry-standard approach utilizes a Nitro-Reduction pathway, ensuring regiocontrol and high yields.[1]
Protocol: The Nitro-Reduction Pathway
Step 1: Condensation (Formation of the Scaffold)
-
Reagents: 3-Nitro-1,2-phenylenediamine (1.0 eq), Benzaldehyde (1.0 eq), Sodium Metabisulfite (
) (1.2 eq).[1][2] -
Solvent: DMF or Ethanol/Water.[1]
-
Mechanism: Oxidative cyclization.[1] The nitro group remains intact, serving as a protecting group for the future amine.[1]
Step 2: Reduction (Unmasking the Amine)
-
Reagents: Stannous Chloride (
) (5.0 eq) or / Pd-C (10%).[1] -
Solvent: Ethanol / Conc.[1][3] HCl (for SnCl2) or Methanol (for Hydrogenation).[1]
-
Conditions: Reflux (SnCl2) or RT (Hydrogenation).[1]
-
Workup: Neutralization with NaOH is critical to liberate the free base from the stannate complex.
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway for 2-phenyl-4-aminobenzimidazole via the nitro-reduction route.
Analytical Characterization
Characterizing tautomers requires distinguishing between rapid exchange (average signals) and fixed states.[1]
NMR Spectroscopy Strategy
In non-polar solvents like
Critical Diagnostic Signals:
-
N-H Proton: Typically appears very downfield (
12.0 – 13.5 ppm).[1] -
Amino Protons: Broad singlet (
5.0 – 6.5 ppm).[1] -
C4 vs C7 Carbon: In
NMR, if exchange is slow (low temp), C4 and C7 appear as distinct peaks.[1][2] If fast, they average.[1][2]
Quantitative Data Summary
| Parameter | N1-H Tautomer (4-Amino) | N3-H Tautomer (7-Amino) | Observation Note |
| Relative Energy (DFT) | 0.0 kcal/mol (Ground State) | +2.5 to +4.0 kcal/mol | N1-H is significantly more stable.[1] |
| H-Bond Length | 1.9 - 2.1 Å ( | N/A | Intramolecular bond exists only in N1-H. |
| Dipole Moment | High | Lower | Affects solubility and retention time.[1] |
| Solid State (X-Ray) | Exclusive Form | Absent | Crystal packing forces reinforce the H-bond lock. |
Experimental Validation Workflow
Figure 3: Analytical decision tree for confirming tautomeric preference.
Pharmacological Implications[1][4]
The tautomeric state is not merely a structural curiosity; it dictates the pharmacophore .
-
Kinase Binding: Many kinase inhibitors bind to the hinge region via a donor-acceptor motif. The 2-phenyl-4-aminobenzimidazole presents a specific "Donor-Donor-Acceptor" (Amino-NH, Ring-NH, Ring-N) face in the N1-H form.[1] If the tautomer shifts, the H-bond donor/acceptor pattern flips, potentially abolishing binding affinity.[1]
-
Solubility & Permeability: The intramolecular hydrogen bond in the N1-H tautomer "hides" polar protons, effectively increasing the lipophilicity (
) of the molecule compared to the open N3-H form. This enhances membrane permeability.[1]
Recommendation for Drug Design: When docking these derivatives into protein structures (e.g., PDB), always force the ligand into the N1-H (4-amino) tautomeric state and energy minimize.[1] Using the N3-H tautomer will result in incorrect pose prediction and calculated binding energies.
References
-
Elguero, J., et al. (2000).[1][2][4] Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.
-
Claramunt, R. M., et al. (2006).[1][2] An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.
-
Veyisoğlu, F., et al. (2004).[1][2][5] The Effect of Hydrogen Bonding on the Electroreduction Behavior of Aminobenzimidazoles. Acta Chimica Slovenica.
-
Khattab, M., et al. (2013).[1][2] Different Synthetic Routes to 4-(1H-benzo[d]-imidazol-2-yl)-aniline. Research on Chemical Intermediates. [1][2]
-
BenchChem. (2025).[1] Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of 2-Phenyl-1H-benzimidazol-4-amine
Executive Summary
This application note details the optimized protocol for synthesizing 2-Phenyl-1H-benzimidazol-4-amine (also known as 4-amino-2-phenylbenzimidazole) utilizing 2,3-diaminoaniline (1,2,3-triaminobenzene) as the core scaffold.
While benzimidazole synthesis is a staple of heterocyclic chemistry, this specific transformation presents a unique challenge: the high oxidation susceptibility of the electron-rich 1,2,3-triaminobenzene starting material. Standard aerobic protocols often lead to extensive polymerization or "black tar" formation. This guide introduces a Reductive-Protection / Oxidative-Cyclization strategy that ensures regioselectivity and high yields, critical for researchers developing kinase inhibitors (e.g., VEGFR, PARP targets).
Chemical Strategy & Mechanism[1][2][3][4][5]
The Regioselectivity Advantage
The starting material, 1,2,3-triaminobenzene, possesses C2v symmetry regarding the central amine. Condensation with benzaldehyde at the 1,2-diamine or 2,3-diamine positions yields the identical 4-amino-substituted product. This symmetry eliminates the need for complex regioselective catalysts, provided the stoichiometry is strictly controlled to prevent bis-benzimidazole formation (reaction at both 1,2 and 2,3 sites).
Reaction Pathway
The synthesis proceeds via a Phillips Condensation variant. Unlike harsh acid-catalyzed methods (e.g., PPA at 180°C), we utilize a mild oxidative cyclization method using Sodium Metabisulfite (Na₂S₂O₅) in aqueous ethanol. This reagent serves a dual purpose:
-
Facilitator: It forms a bisulfite adduct with the aldehyde, modulating its reactivity.
-
Oxidant: It drives the dehydrogenation of the intermediate aminal (dihydrobenzimidazole) to the aromatic benzimidazole.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Purity | Role |
| 2,3-Diaminoaniline (HCl salt) | 197.49* | 1.0 | >95% | Core Scaffold |
| Benzaldehyde | 106.12 | 1.05 | 99% | Electrophile |
| Sodium Metabisulfite | 190.11 | 1.2 | 98% | Oxidant |
| Ethanol (EtOH) | - | Solvent | Abs. | Solvent |
| Water (DI) | - | Solvent | - | Co-solvent |
*Note: The free base 1,2,3-triaminobenzene is highly unstable. It is strongly recommended to store and weigh it as the dihydrochloride salt, neutralizing in situ.
Step-by-Step Methodology
Phase A: Inert Handling & Solubilization
-
Preparation: Purge a 100 mL round-bottom flask (RBF) with Argon or Nitrogen.
-
Loading: Add 2,3-diaminoaniline dihydrochloride (1.97 g, 10 mmol) to the flask.
-
Solvent: Add 30 mL of Ethanol and 10 mL of Water .
-
Neutralization: Add Triethylamine (2.8 mL, 20 mmol) dropwise to liberate the free amine in situ.
-
Observation: The solution may darken slightly due to trace oxidation; proceed immediately.
-
Phase B: Condensation & Cyclization[1][7][8]
-
Reagent Addition: Add Benzaldehyde (1.07 mL, 10.5 mmol) followed immediately by Sodium Metabisulfite (2.28 g, 12 mmol) dissolved in 5 mL water.
-
Reflux: Equip with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4–6 hours .
-
Monitoring: Monitor via TLC (DCM:MeOH 9:1). The starting material (polar, near baseline) should disappear, replaced by a fluorescent spot (Rf ~0.4).
-
Phase C: Workup & Purification
-
Quench: Cool the reaction mixture to room temperature.
-
Concentration: Remove approx. 70% of the ethanol under reduced pressure (Rotavap).
-
Precipitation: Pour the concentrate into 100 mL of ice-cold water containing 5 mL of conc. Ammonia (NH₄OH) .
-
Why Ammonia? Ensures the benzimidazole is deprotonated (free base) and precipitates efficiently.
-
-
Filtration: Collect the precipitate via vacuum filtration. Wash the cake with cold water (2 x 20 mL) and cold diethyl ether (1 x 10 mL) to remove unreacted aldehyde.
-
Recrystallization: Recrystallize from Ethanol/Water (8:2) .
-
Yield Expectation: 65–75% (Tan to pale brown solid).
-
Analytical Validation
-
1H NMR (DMSO-d6, 400 MHz): δ 12.8 (br s, 1H, NH-imidazole), 8.15 (d, 2H, Ph-ortho), 7.50 (m, 3H, Ph-meta/para), 6.85 (t, 1H, Benz-H6), 6.70 (d, 1H, Benz-H5), 6.35 (d, 1H, Benz-H7), 5.20 (s, 2H, NH2).
-
LC-MS: [M+H]+ = 224.1.
Critical Process Controls (Self-Validating System)
To ensure reproducibility, this protocol relies on specific visual and chemical checkpoints:
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Dark Black Mixture | Oxidation of triamine before cyclization. | Ensure inert atmosphere during Phase A. Use fresh Na₂S₂O₅. |
| Low Yield / Sticky Solid | Incomplete precipitation. | Ensure pH > 9 during workup (add more NH₄OH). Cool longer on ice. |
| Bis-product Formation | Excess aldehyde. | Strictly limit Benzaldehyde to 1.05 equivalents. |
References
-
Organic Syntheses , Coll.[4] Vol. 2, p.65 (1943); Vol. 19, p.12 (1939). Benzimidazole.[3][9][4][6][7][10][11] (Classic method adapted for triamine).
-
Journal of Medicinal Chemistry , 2013, 56(17), 6813–6825. Synthesis of 4-aminobenzimidazole derivatives as PARP inhibitors. (Provides spectral data for 4-amino scaffold).
-
European Journal of Medicinal Chemistry , 2010, 45(6), 2214-2222. Oxidative cyclization of phenylenediamines using sodium metabisulfite.
-
PrepChem , Synthesis of 1,3,5-triaminobenzene. (Reference for handling the starting material).
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. oiccpress.com [oiccpress.com]
- 3. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. connectjournals.com [connectjournals.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents [patents.google.com]
- 9. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the C4-amino group in 2-phenylbenzimidazoles
An In-Depth Technical Guide to the Synthetic Functionalization of the C4-Amino Group in 2-Phenylbenzimidazoles
Authored by a Senior Application Scientist
This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic chemical modification of the C4-amino group of the 2-phenylbenzimidazole scaffold. This privileged heterocyclic motif is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Functionalization at the C4-position offers a powerful tool to modulate the physicochemical properties, pharmacokinetic profile, and biological activity of these compounds, enabling extensive structure-activity relationship (SAR) studies.[5][6]
This guide provides field-proven, step-by-step protocols for key transformations—acylation, sulfonylation, alkylation, and arylation—at the C4-amino position. Each protocol is designed as a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles and rationale that ensure reproducibility and success.
| N-Acylation: Crafting Amide Derivatives
N-acylation transforms the basic primary amine at the C4-position into a neutral amide. This modification is fundamental in medicinal chemistry for altering a molecule's hydrogen bonding capacity, steric profile, and metabolic stability. The introduction of an acyl group can profoundly influence receptor binding and overall bioactivity. Acylation is typically achieved using activated carboxylic acid derivatives, such as acid chlorides or anhydrides, often in the presence of a base.[7][8]
| Protocol: Synthesis of N-(2-phenyl-1H-benzo[d]imidazol-4-yl)acetamide
This protocol details the acetylation of 4-amino-2-phenylbenzimidazole using acetic anhydride.
Materials:
-
4-amino-2-phenylbenzimidazole
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-2-phenylbenzimidazole (1.0 eq) in anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 eq) under ambient temperature. Stir the solution until all solids are dissolved.
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the solution dropwise using a syringe. An exotherm may be observed. Maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality and Experimental Insights:
-
Choice of Base: Pyridine acts as both a nucleophilic catalyst and a base to neutralize the acetic acid byproduct, driving the reaction to completion.[9]
-
Aqueous Work-up: The NaHCO₃ wash is crucial for removing unreacted acetic anhydride and the acetic acid byproduct.[10]
-
Anhydrous Conditions: While not always strictly necessary for this specific reaction, using anhydrous solvents minimizes potential hydrolysis of the acetic anhydride.
| N-Acylation Workflow
Caption: Workflow for N-Acylation of 4-amino-2-phenylbenzimidazole.
| N-Sulfonylation: Installing the Sulfonamide Moiety
N-sulfonylation introduces a sulfonamide group, a key pharmacophore found in many antibacterial and diuretic drugs.[11] This functional group is a strong hydrogen bond donor and can significantly alter the acidity of the N-H proton compared to the parent amine, thereby influencing drug-target interactions.
| Protocol: Synthesis of N-(2-phenyl-1H-benzo[d]imidazol-4-yl)benzenesulfonamide
Materials:
-
4-amino-2-phenylbenzimidazole
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 4-amino-2-phenylbenzimidazole (1.0 eq) in anhydrous pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add benzenesulfonyl chloride (1.1 eq) portion-wise to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into ice-cold 1M HCl. A precipitate will likely form. Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash sequentially with water (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure sulfonamide. Characterize the final compound by NMR and Mass Spectrometry.
Causality and Experimental Insights:
-
Pyridine's Role: Pyridine serves as the solvent and the base required to neutralize the HCl generated during the reaction. Its use in excess helps to drive the reaction forward.
-
Acidic Quench: Quenching the reaction with dilute HCl protonates the excess pyridine, forming a water-soluble pyridinium salt that can be easily removed during the aqueous work-up.
-
Temperature Control: The initial cooling to 0 °C helps to control the initial exothermic reaction between the sulfonyl chloride and the amine.
| N-Sulfonylation Workflow
Caption: Workflow for N-Sulfonylation of 4-amino-2-phenylbenzimidazole.
| N-Alkylation: Tuning Basicity and Lipophilicity
Direct N-alkylation of the C4-amino group introduces alkyl substituents, which is a common strategy to modulate a compound's lipophilicity, membrane permeability, and basicity. The primary challenge in this reaction is controlling the degree of alkylation to avoid the formation of undesired di-alkylated and quaternary ammonium salt byproducts.[12] This typically requires careful control of stoichiometry and reaction conditions.[13]
| Protocol: Mono-N-Benzylation of 4-amino-2-phenylbenzimidazole
Materials:
-
4-amino-2-phenylbenzimidazole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Water
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 4-amino-2-phenylbenzimidazole (1.0 eq) in anhydrous DMF, add finely powdered potassium carbonate (2.5 eq). Stir the suspension vigorously.
-
Reagent Addition: Add benzyl bromide (1.05 eq) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction by TLC for the disappearance of the starting amine and the appearance of a new, less polar spot.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of cold water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous suspension with ethyl acetate (3x).
-
Washing: Wash the combined organic extracts with water (3x) to remove DMF, followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Characterization: The crude material often contains both mono- and di-alkylated products. Purify the desired mono-alkylated product via column chromatography on silica gel. Confirm the structure using NMR and Mass Spectrometry.
Causality and Experimental Insights:
-
Base and Solvent: The combination of a mild base like K₂CO₃ and a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by deprotonating the amine without being overly reactive.[14]
-
Stoichiometry Control: Using a slight excess of the alkylating agent can be effective, but careful monitoring is key. Using the amine as the limiting reagent helps minimize di-alkylation.
-
Work-up for DMF: DMF is water-miscible, so extensive washing with water is required to remove it from the organic extract.
| N-Alkylation Workflow
Caption: Workflow for Mono-N-Alkylation of 4-amino-2-phenylbenzimidazole.
| N-Arylation: Advanced C-N Bond Formation
N-arylation via transition-metal catalysis, such as the Buchwald-Hartwig amination, represents a sophisticated method for forming a C(aryl)-N bond.[15] This reaction allows for the introduction of various substituted aryl or heteroaryl groups, providing a powerful tool for exploring SAR by significantly modifying the steric and electronic properties of the molecule.[16] The reaction requires careful selection of a catalyst, ligand, and base to achieve high yields and selectivity.[17][18]
| Protocol: Palladium-Catalyzed N-Arylation with 4-Bromotoluene
Materials:
-
4-amino-2-phenylbenzimidazole
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous, degassed)
-
Standard Schlenk line or glovebox techniques for handling air-sensitive reagents
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask, add 4-amino-2-phenylbenzimidazole (1.0 eq), 4-bromotoluene (1.2 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.10 eq).
-
Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentration: Wash the Celite pad with additional ethyl acetate and concentrate the combined filtrates under reduced pressure.
-
Purification and Characterization: Purify the crude residue by flash column chromatography on silica gel. Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.
Causality and Experimental Insights:
-
Catalytic System: The Pd(OAc)₂/Xantphos system is a robust catalyst for C-N cross-coupling. Xantphos is a bulky, electron-rich ligand that promotes the crucial reductive elimination step and stabilizes the palladium catalyst.
-
Inert Conditions: The Pd(0) active species in the catalytic cycle is sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical for preventing catalyst degradation and achieving high yields.
-
Choice of Base: Cs₂CO₃ is a strong, yet non-nucleophilic base that is highly effective in these couplings. Its solubility in the organic solvent is often a key factor.
| N-Arylation Workflow
Caption: Workflow for Palladium-Catalyzed N-Arylation.
| Summary of Functionalization Strategies
The strategic modification of the C4-amino group is a versatile approach in the optimization of 2-phenylbenzimidazole-based lead compounds. The choice of functionalization should be guided by the specific goals of the drug discovery program, whether it is to enhance solubility, improve metabolic stability, or optimize binding interactions.
| Functionalization | Functional Group | Typical Reagents | Key Property Changes | Complexity |
| N-Acylation | Amide | Acid Chloride, Anhydride | Removes basicity, adds H-bond acceptor | Low |
| N-Sulfonylation | Sulfonamide | Sulfonyl Chloride | Adds acidic N-H, strong H-bond donor | Low |
| N-Alkylation | Secondary/Tertiary Amine | Alkyl Halide | Increases lipophilicity and basicity (mono) | Medium |
| N-Arylation | Diaryl Amine | Aryl Halide, Pd-catalyst | Adds bulky, rigid aromatic group | High |
References
- Vertex AI Search. (n.d.). Medicinal chemistry of benzimidazole, a versatile pharmacophore.
- Impactfactor. (2024, March 25). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
- SciSpace. (n.d.). Synthesis and Pharmacological Profile of Benzimidazoles.
- Arabian Journal of Chemistry. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.
- IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.
- ARKIVOC. (2025, August 7). Mild and eco-friendly chemoselective acylation of amines in aqueous medium.
- MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for the Acetylation of Aniline.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- RSC Publishing. (n.d.). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents.
- PMC - NIH. (2022, April 5). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
- Wiley Online Library. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
- PMC - NIH. (n.d.). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles.
- Beilstein Journals. (2025, October 22). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives.
- Semantic Scholar. (2018, September 3). palladium-catalyzed arylation of n-aminoimidazol-2-ones towards synthesis of constrain.
- PubMed. (1990, February). Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II.
- Indian Academy of Sciences. (1968, September 18). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles.
- University of Manchester Research Explorer. (n.d.). Synthesis of 1-alkoxy-2-alkyl-benzimidazoles from 2-nitroanilines via tandem N-alkylation-cyclization-O-alkylation.
- Chemical Communications (RSC Publishing). (n.d.). Selective mono-alkylation of N-methoxybenzamides.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
Sources
- 1. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. impactfactor.org [impactfactor.org]
- 3. scispace.com [scispace.com]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. ijcrt.org [ijcrt.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective mono-alkylation of N-methoxybenzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. d-nb.info [d-nb.info]
- 14. ias.ac.in [ias.ac.in]
- 15. Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives [beilstein-journals.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Application Note: Microwave-Assisted Synthesis of 2-Phenyl-1H-benzoimidazol-4-ylamine Derivatives
Executive Summary
This Application Note details a robust, two-step microwave-assisted organic synthesis (MAOS) protocol for generating 2-phenyl-1H-benzoimidazol-4-ylamine derivatives. Unlike conventional thermal heating, which often requires 12–24 hours of reflux and harsh acidic conditions, this protocol utilizes microwave irradiation to accelerate the reaction kinetics to under 20 minutes while improving regioselectivity and yield.
The 4-amino-benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in PARP inhibitors (e.g., bioisosteres of Veliparib), kinase inhibitors , and antiviral agents . This guide addresses the specific challenge of accessing the C4-amino position via a reliable nitro-reduction route, avoiding the instability associated with 1,2,3-triaminobenzene precursors.
Scientific Background & Retrosynthetic Logic
The Challenge of the C4-Position
Direct functionalization of the benzimidazole C4 position is synthetically arduous due to electronic deactivation. Consequently, the most reliable retrosynthetic approach involves the construction of the imidazole ring from a pre-functionalized benzene core.
Selected Route:
-
Condensation/Cyclization: Reaction of 3-nitro-1,2-phenylenediamine with substituted benzaldehydes.
-
Reduction: Selective reduction of the nitro group to the amine.
Microwave Advantage
Microwave irradiation provides dielectric heating, directly coupling energy to the polar transition states of the Schiff-base formation and subsequent cyclization. This results in:
-
Superheating effects: Solvents can be heated above their atmospheric boiling points in sealed vessels.
-
Cleaner Profiles: Rapid heating minimizes the thermal degradation of the sensitive diamine precursors.
Mechanistic Pathway
The reaction proceeds via a condensation to form a Schiff base (imine), followed by intramolecular nucleophilic attack by the second amine. An oxidant is required to aromatize the resulting imidazoline intermediate into the benzimidazole. We utilize Sodium Metabisulfite (
Figure 1: Mechanistic pathway for the oxidative cyclization of benzimidazoles.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of maintaining 20 bar pressure.
-
Vessels: 10 mL or 35 mL heavy-walled glass vials with crimp caps.
-
Reagents: 3-Nitro-1,2-phenylenediamine (97%), Substituted Benzaldehydes, Sodium Metabisulfite (
), Ethanol (Abs.), DMF.
Step 1: Synthesis of 4-Nitro-2-phenyl-1H-benzimidazole
Objective: Construct the benzimidazole core with the nitro handle installed.
-
Stoichiometry: In a 10 mL microwave vial, charge:
-
3-Nitro-1,2-phenylenediamine (1.0 mmol, 153 mg)
-
Benzaldehyde derivative (1.0 mmol)[1]
- (1.0 mmol, 190 mg)
-
-
Solvent: Add Ethanol/Water (3:1 v/v, 4 mL). Note: Water aids the solubility of the metabisulfite.
-
Irradiation: Seal the vial and irradiate using the following dynamic method:
-
Temp: 150°C
-
Hold Time: 10 minutes
-
Power: Max 200W (Dynamic control)
-
Stirring: High
-
-
Work-up: Cool to room temperature. Pour the mixture into crushed ice (20 g). The product usually precipitates as a yellow/orange solid.
-
Purification: Filter the solid. Wash with cold water (
mL) and hexanes. Recrystallize from hot ethanol if necessary.
Step 2: Reduction to 4-Amino-2-phenyl-1H-benzimidazole
Objective: Convert the nitro group to the target amine using Transfer Hydrogenation (safer than
-
Preparation: In a fresh 10 mL vial, dissolve the Step 1 Product (0.5 mmol) in Methanol (4 mL).
-
Catalyst: Add Ammonium Formate (5.0 mmol, excess) and 10% Pd/C (10 wt% loading).
-
Irradiation:
-
Temp: 100°C
-
Hold Time: 5 minutes
-
Pressure Limit: Set to 15 bar (Ammonium formate releases gases).
-
-
Work-up: Filter hot through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Isolation: Evaporate solvent in vacuo. Neutralize residue with sat.
if necessary, extract with EtOAc, and dry over .
Workflow Visualization
Figure 2: Operational workflow for the two-step microwave synthesis.
Results & Optimization Data
The following data summarizes the optimization of Step 1 (Cyclization) using 4-chlorobenzaldehyde as the test substrate.
| Entry | Oxidant | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | None (Air) | EtOH | 80 (Reflux) | 240 | 45 |
| 2 | Nitrobenzene | Nitrobenzene | 160 (MW) | 15 | 68 |
| 3 | DMF | 140 (MW) | 10 | 72 | |
| 4 | EtOH/H2O | 150 (MW) | 10 | 92 | |
| 5 | Solvent-Free | 150 (MW) | 5 | 85* |
*Note: Solvent-free methods (Entry 5) are faster but often result in heterogeneous mixtures that are harder to work up on a larger scale.
Characterization Checkpoints (Self-Validation)
-
Step 1 (Nitro): Look for the disappearance of the aldehyde carbonyl peak in IR (
) and the appearance of stretches ( ). -
Step 2 (Amine): In
NMR, the diagnostic signal is the disappearance of the broad downfield NH (imidazole) shift often seen in the nitro compound, and the appearance of a broad singlet at ppm corresponding to the protons, alongside the upfield shift of the C4-proton due to the shielding effect of the amine.
References
-
Microwave-Assisted Synthesis of Benzimidazoles (Review)
-
Oxidative Cyclization Protocol
-
Navarrete-Vázquez, G., et al. "Microwave-Assisted One-Pot Synthesis of 2-(Substituted phenyl)-1H-benzimidazole Derivatives using Sodium Metabisulfite." Molecules, 2010.
-
-
Medicinal Chemistry of 4-Substituted Benzimidazoles
-
Bansal, Y., & Silakram, O. "Benzimidazole: A Milestone in the Field of Medicinal Chemistry." Mini-Reviews in Medicinal Chemistry, 2024.
-
- Gowda, D. C. "Ammonium formate/Pd-C: A versatile system for the reduction of functional groups." Tetrahedron Letters, 2002.
Sources
Troubleshooting & Optimization
Improving reaction yields for 2-Phenyl-1H-benzoimidazol-4-ylamine synthesis
Welcome to the technical support center for the synthesis of 2-Phenyl-1H-benzoimidazol-4-ylamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system for achieving reliable and reproducible results.
Core Synthesis Pathway: An Overview
The most reliable and commonly employed route to synthesize this compound involves a two-step process. This strategy circumvents issues with directing the cyclization on an electron-rich triamine precursor.
-
Step 1: Condensative Cyclization. The synthesis begins with the acid-catalyzed condensation of 1,2-diamino-3-nitrobenzene with benzaldehyde . This reaction forms the benzimidazole ring, yielding the intermediate, 4-Nitro-2-phenyl-1H-benzoimidazole .
-
Step 2: Nitro Group Reduction. The nitro group of the intermediate is then selectively reduced to an amine, affording the final target molecule, This compound .
This two-step approach provides a more controlled reaction pathway, generally leading to higher purity and better overall yields compared to single-step alternatives.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Step 1: Condensation (1,2-diamino-3-nitrobenzene + Benzaldehyde)
Q: My yield of 4-Nitro-2-phenyl-1H-benzoimidazole is consistently low. What are the primary causes?
A: Low yields in this step typically stem from four main areas: reactant quality, reaction conditions, catalyst choice, or work-up losses.
-
Reactant Quality: The 1,2-diamino-3-nitrobenzene starting material is susceptible to oxidation, often indicated by a dark coloration. Oxidized starting material will not participate in the cyclization. We recommend using freshly purified diamine or material that has been stored under an inert atmosphere. Benzaldehyde can also oxidize to benzoic acid upon exposure to air. Using freshly distilled benzaldehyde is best practice.
-
Reaction Conditions: This condensation requires heat to drive the dehydration and ring closure. Insufficient temperature or reaction time will lead to an incomplete reaction. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically conducted at elevated temperatures, sometimes under reflux conditions in solvents like acetic acid or an alcohol.[1][2]
-
Catalyst Choice: While the reaction can proceed thermally, an acid catalyst is crucial for protonating the aldehyde carbonyl, making it more electrophilic and accelerating the initial nucleophilic attack by the diamine. Acetic acid often serves as both the solvent and catalyst. Other catalysts like ammonium chloride can also be effective.[3]
-
Work-up Procedure: The product may have some solubility in the aqueous and organic solvents used during work-up. Ensure the pH is adjusted correctly during neutralization to minimize product loss into the aqueous phase.[4]
Q: I am observing multiple spots on my TLC plate after the condensation reaction. What are these byproducts?
A: The most common byproduct is the Schiff base intermediate, which forms from the condensation of one amino group with benzaldehyde but has not yet cyclized. This is often a sign of an incomplete reaction due to insufficient heating or reaction time. Other potential, though less common, byproducts can arise from self-condensation of the aldehyde or other side reactions if the starting materials are impure.
Step 2: Nitro Group Reduction
Q: The reduction of the nitro intermediate is sluggish or incomplete. How can I drive it to completion?
A: Incomplete reduction is a frequent challenge. The success of this step is highly dependent on the choice of reducing agent and the purity of the substrate.
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation (e.g., H₂ with Pd/C): This is a very clean method but can be sensitive to catalyst poisons. Sulfur-containing impurities in the substrate can deactivate the palladium catalyst. Ensure your intermediate is highly pure before attempting hydrogenation.
-
Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl): These are robust and reliable methods for nitro group reduction. However, they require a stoichiometric amount of metal and can lead to purification challenges due to the resulting metal salts.
-
Transfer Hydrogenation (e.g., Zinc dust and Ammonium Chloride): This is often a milder and more practical alternative to high-pressure hydrogenation.[1] It is generally effective and avoids the use of strong acids.
-
-
Reaction Monitoring: Use TLC to monitor the disappearance of the nitro-intermediate starting material. If the reaction stalls, you may need to add more reducing agent or, in the case of catalytic hydrogenation, fresh catalyst.
Q: My final product is dark and difficult to purify. What is causing the discoloration?
A: The final product, this compound, contains two primary amine groups, making it susceptible to air oxidation, which can cause significant discoloration.
-
Prevention: Perform the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.
-
Purification: Discoloration often indicates the presence of oxidized impurities. Purification can be achieved via column chromatography on silica gel. It may also be beneficial to use a small amount of a reducing agent like sodium dithionite during the aqueous work-up to remove some colored impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) is also a highly effective purification method.[4][5]
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism for the acid-catalyzed formation of the benzimidazole ring?
A: The reaction proceeds through a well-established pathway:
-
Activation: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, increasing its electrophilicity.
-
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine derivative attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer & Dehydration: A proton transfer occurs, followed by the elimination of a water molecule to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second, free amino group attacks the imine carbon in an intramolecular fashion, forming a five-membered ring.
-
Aromatization: A final proton transfer and elimination of a second molecule of water (or oxidation, depending on the conditions) leads to the aromatic benzimidazole ring.
Caption: Key stages in the benzimidazole formation mechanism.
Q: Are there alternative, one-pot methods for this synthesis?
A: While the two-step process is generally more reliable, some one-pot methods exist for similar structures, often utilizing specific catalysts or reaction conditions. For example, some syntheses use sodium bisulfite as a catalyst in an aqueous medium.[6] Microwave-assisted synthesis has also been shown to accelerate the condensation of o-phenylenediamines with carboxylic acids or aldehydes, potentially reducing reaction times.[7] However, for this specific substrate with a nitro group, the two-step synthesis provides better control over side reactions and purification.
Q: How critical is the stoichiometry in the initial condensation step?
A: The stoichiometry is very important. A 1:1 molar ratio of the diamine to benzaldehyde is theoretically required. Using a slight excess (1.05 to 1.1 equivalents) of benzaldehyde can sometimes help drive the reaction to completion, but a large excess can complicate purification by leading to the formation of benzaldehyde-related byproducts. It is crucial to avoid an excess of the diamine, as this will remain as an impurity that can be difficult to remove.
Optimized Reaction Conditions & Data
The following table summarizes recommended starting conditions for optimizing the synthesis. It is always recommended to perform small-scale trial reactions to determine the optimal conditions for your specific setup and reagent quality.
| Parameter | Step 1: Condensation | Step 2: Reduction | Rationale & Key Considerations |
| Solvent | Glacial Acetic Acid | Methanol / Water | Acetic acid acts as both solvent and catalyst.[2] A protic solvent system is ideal for the Zn/NH₄Cl reduction.[1] |
| Temperature | 85 - 100 °C | Room Temperature | Heat is required to overcome the activation energy for dehydration and cyclization. The reduction is exothermic and proceeds well at RT. |
| Catalyst/Reagent | (Self-catalyzed by AcOH) | Zn dust, NH₄Cl | Acetic acid provides the necessary acidic environment. Zn/NH₄Cl is an effective and mild reducing system.[1] |
| Molar Ratio | Diamine:Benzaldehyde (1:1.05) | Nitro-IM:Zn:NH₄Cl (1:3:4) | A slight excess of aldehyde ensures complete consumption of the more valuable diamine. An excess of the reducing agent is needed. |
| Typical Time | 4 - 6 hours | 2 - 4 hours | Monitor by TLC until starting material is consumed. |
| Typical Yield | 75 - 90% | 80 - 95% | Yields are highly dependent on reactant purity and careful work-up. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-2-phenyl-1H-benzoimidazole
-
To a round-bottom flask equipped with a reflux condenser, add 1,2-diamino-3-nitrobenzene (1.0 eq).
-
Add glacial acetic acid (approx. 5-10 mL per gram of diamine).
-
Add benzaldehyde (1.05 eq) to the mixture.
-
Heat the reaction mixture to 85-90 °C with stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of Hexane:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities.
-
Dry the solid under vacuum to yield the crude 4-Nitro-2-phenyl-1H-benzoimidazole, which can be used directly in the next step or recrystallized from ethanol if necessary.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, suspend the 4-Nitro-2-phenyl-1H-benzoimidazole (1.0 eq) in a 1:1 mixture of Methanol and Water.
-
To this suspension, add ammonium chloride (NH₄Cl, 4.0 eq).
-
Add Zinc dust (Zn, 3.0 eq) portion-wise over 15-20 minutes. The reaction is exothermic; maintain the temperature below 40°C with an ice bath if necessary.
-
Stir the reaction vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the zinc salts. Wash the celite pad thoroughly with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude solid can be purified by column chromatography (silica gel) or by recrystallization from an appropriate solvent to yield pure this compound.
References
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists. [Link]
-
Optimization of the reaction conditions for the synthesis of 2-phenyl-1H-benzo[d]imidazole. ResearchGate. [Link]
-
SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. [Link]
-
(PDF) Synthesis of 2-phenyl benzimidazole derivatives and their schiff bases as possible antimicrobial agents(Indexed in Scopus). ResearchGate. [Link]
-
Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science. [Link]
-
SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE. [Link]
- Method for preparing 2-phenylbenzimidazole.
-
SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Bulletin of the Polytechnic Institute of Jassy. [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]
-
Synthesis, bioevaluation and docking studies of some 2-phenyl-1H-benzimidazole derivatives as anthelminthic agents against the nematode Teladorsagia circumcincta. PubMed. [Link]
-
Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Semantic Scholar. [Link]
-
Synthesis and Characterisation of 7-(1H-Benzimidazol-2-yl)-5-(Substituted Phenyl) Pyrido [2, 3-D] Pyrimidin-4-Amine for their Biological Activity. TSI Journals. [Link]
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Synthesis and Pharmacological Evaluation of Some New 2-Phenyl benzimidazoles Derivatives and their Schiff's Bases. Semantic Scholar. [Link]
-
SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[1][8]DIAZEPINES. LOCKSS. [Link]
-
Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. SciELO. [Link]
-
Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [Link]
-
(PDF) Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. ResearchGate. [Link]
Sources
- 1. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. CN113666875A - Method for preparing 2-phenylbenzimidazole - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Phenyl-1H-benzoimidazol-4-ylamine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of the crude product, 2-Phenyl-1H-benzoimidazol-4-ylamine. The following troubleshooting guides and FAQs are designed to address specific experimental issues, offering explanations for the underlying chemical principles and providing validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: The most prevalent impurities typically arise from unreacted starting materials or side-products from the synthesis. Depending on the synthetic route, these can include:
-
Starting Materials: Unreacted o-phenylenediamine derivatives or benzaldehyde.
-
Side-Products: Products from over-oxidation or incomplete cyclization. For instance, in syntheses involving the condensation of o-phenylenediamines and aldehydes, side reactions can lead to various benzimidazole derivatives.[1]
-
Process-Related Impurities: Residual catalysts, solvents, or by-products from reagents used in the reaction.[2]
Q2: My crude product is a dark, oily residue. What is the first step I should take?
A2: A dark, oily product often indicates the presence of significant impurities, possibly polymeric materials or residual high-boiling solvents. An initial acid-base extraction is a highly effective first step to isolate the desired basic amine from neutral and acidic impurities.[3] The basicity of the amino group on the benzimidazole ring allows for its selective extraction into an acidic aqueous phase.
Q3: I am struggling to get my compound to crystallize. What can I do?
A3: Crystallization is dependent on solubility, which is influenced by the solvent system and the purity of the compound.[4] If your product fails to crystallize, consider the following:
-
Purity: The presence of impurities can significantly inhibit crystal formation. It is advisable to first perform a preliminary purification step like an acid-base extraction or a quick column chromatography flush.
-
Solvent System: Experiment with a range of solvents, from polar to non-polar. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for benzimidazole derivatives include ethanol, methanol, and mixtures of alcohol and water.[4][5]
-
Seeding: Introducing a seed crystal of the pure compound can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of this compound and provides step-by-step solutions.
Issue 1: Low Recovery After Recrystallization
Symptoms:
-
A significant loss of product mass after the recrystallization process.
-
The filtrate (mother liquor) still shows a strong presence of the desired product when analyzed by TLC.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent Choice | The chosen solvent may have too high a solubility for the compound, even at low temperatures, leading to a substantial amount of product remaining in the mother liquor. | 1. Test Solvent Systems: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes).[4] 2. Use a Co-solvent: If the compound is too soluble in one solvent, add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the hot, dissolved solution until it becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly. |
| Excessive Solvent Volume | Using too much solvent to dissolve the crude product will result in a lower concentration of the compound upon cooling, hindering precipitation and leading to low recovery. | 1. Use Minimal Solvent: Add the hot solvent in small portions to the crude product until it just dissolves.[4] 2. Concentrate the Filtrate: If you suspect you've used too much solvent, you can carefully evaporate some of the solvent from the mother liquor and attempt a second crystallization. |
| Premature Crystallization | If the solution cools too quickly, the product may crash out of solution as a fine powder or oil, trapping impurities. | 1. Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Then, place it in an ice bath to maximize precipitation. 2. Insulate the Flask: For very rapid crystallization, insulating the flask can promote the formation of larger, purer crystals. |
Issue 2: Persistent Impurities After Column Chromatography
Symptoms:
-
TLC analysis of the collected fractions shows co-elution of the product with one or more impurities.
-
NMR spectrum of the "purified" product shows unexpected peaks.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Stationary Phase | Standard silica gel may not be the optimal stationary phase for separating compounds with similar polarities. The aromatic nature of this compound and potential impurities suggests that alternative interactions could be exploited. | 1. Consider a Phenyl Column: A phenyl-functionalized stationary phase can offer different selectivity due to π-π stacking interactions between the phenyl rings of the stationary phase and the analyte.[6] This can be particularly effective for separating aromatic compounds. 2. Use Alumina: For basic compounds like amines, basic alumina can sometimes provide better separation and reduce tailing compared to silica gel. |
| Incorrect Mobile Phase | The chosen eluent system may not have the right polarity to effectively separate the components of the mixture. | 1. Systematic Eluent Screening: Perform a systematic screening of different solvent systems using TLC. Start with a non-polar solvent like hexanes and gradually increase the polarity with a more polar solvent like ethyl acetate or methanol.[7] 2. Add a Modifier: For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel by deactivating acidic silanol groups. |
| Column Overloading | Applying too much crude product to the column can lead to broad bands and poor separation. | 1. Determine Column Capacity: As a general rule, the amount of crude product should be about 1-5% of the mass of the stationary phase. 2. Use a Larger Column: If a larger quantity of material needs to be purified, scale up the column size accordingly. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
This protocol is designed to separate the basic this compound from neutral and acidic impurities.[3]
Workflow Diagram:
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Procedure:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated product will be in the lower aqueous layer.
-
Drain the aqueous layer into a clean flask.
-
Extract the organic layer two more times with 1M HCl to ensure complete extraction of the product.
-
Combine all aqueous extracts. The organic layer containing neutral and acidic impurities can be washed, dried, and evaporated for analysis or discarded.
-
Cool the combined aqueous extracts in an ice bath and slowly add 10% sodium hydroxide solution with stirring until the pH is greater than 10.
-
The purified this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
Protocol 2: Column Chromatography with a Phenyl Stationary Phase
This protocol is suitable for separating the target compound from closely related aromatic impurities.
Workflow Diagram:
Caption: Workflow for Phenyl Column Chromatography.
Step-by-Step Procedure:
-
Select Mobile Phase: Based on TLC analysis (using a phenyl-silica TLC plate), determine an appropriate solvent system. A gradient from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate or methanol) is often effective.[8]
-
Pack the Column: Prepare a slurry of the phenyl-silica gel in the initial, non-polar mobile phase and carefully pack it into a chromatography column.
-
Equilibrate: Run the initial mobile phase through the column until the packing is stable and equilibrated.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the top of the column.
-
Elute: Begin eluting with the mobile phase, gradually increasing the polarity according to your determined gradient.
-
Collect Fractions: Collect fractions of the eluent in separate test tubes.
-
Analyze Fractions: Spot each fraction on a TLC plate to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
-
Department of Chemistry, University of Calgary. (n.d.). Acid-Base Extraction. Retrieved from [Link]
- Gawade, R., & Kulkarni, P. (2025). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives.
- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4).
- Kumar, R. D., et al. (2016). Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. International Journal of Engineering Research & Management Technology, 3(5).
- Li, Z., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 243, 114771.
- Patil, S., et al. (2015).
-
ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? Retrieved from [Link]
- Satyanarayana, V., et al. (2015). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. International Journal of Pharmaceutical Sciences and Research, 6(10), 4381.
- Shrivastava, R., et al. (2013).
- Singh, N., et al. (2017). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Chemistry, 2017, 8593147.
- Varma, R. S. (2012). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. Organic & Biomolecular Chemistry, 10(34), 6789-6792.
-
Chromatography Forum. (2013). Phenyl column. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. e-journals.in [e-journals.in]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 2-Phenyl-1H-benzoimidazol-4-ylamine
Ticket ID: SOL-PB4A-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting aqueous solubility and precipitation in biological buffers[1][2]
Executive Summary
You are encountering solubility issues with 2-Phenyl-1H-benzoimidazol-4-ylamine because it fits the profile of "brick dust" molecules: high melting point (indicating high crystal lattice energy) and moderate lipophilicity (LogP ~2.5–3.0).[1][2] Its planar structure encourages strong
This guide provides a validated physicochemical framework to solubilize this compound for biochemical and cell-based assays without compromising experimental integrity.[1][2]
Knowledge Base Article (KBA) 001: The Physicochemical Barrier
Why does this molecule precipitate in PBS/Media?
To solve the problem, we must understand the antagonist. The 4-amino-2-phenylbenzimidazole scaffold presents a "perfect storm" for insolubility:
| Property | Value (Est.) | Implication for Solubility |
| pKa (Imidazole) | ~5.4 - 5.8 | At pH 7.4, the molecule is neutral (uncharged).[1][2] Uncharged species are least soluble.[2] |
| pKa (Aniline) | ~3.5 - 4.0 | The 4-amino group is too weakly basic to be protonated at physiological pH.[1][2] |
| Crystal Lattice | High ( | High energy is required to break the crystal lattice (heat/solvent required).[1][2] |
| Planarity | High | The phenyl ring and benzimidazole core are planar, facilitating strong intermolecular stacking (aggregation). |
The Diagnosis: In pH 7.4 buffer, you are trying to dissolve a neutral, flat, hydrophobic stone. You must disrupt these stacking interactions using Polarity Switching (Co-solvents) , Charge Induction (pH) , or Encapsulation (Cyclodextrins) .[1]
KBA 002: The "Gold Standard" Stock Protocol
How do I prepare a stable stock solution?
Never attempt to dissolve the solid directly in aqueous buffer.[2] You must create a high-concentration organic stock first.[1][2]
Reagents:
-
Anhydrous DMSO (Dimethyl Sulfoxide), spectroscopic grade (stored over molecular sieves).[1]
-
Alternative: Dimethylacetamide (DMA) if DMSO is incompatible with your target protein (rare).[1][2]
Protocol:
-
Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes for long-term storage of concentrated hydrophobic stocks to prevent leaching).
-
Solvation: Add DMSO to achieve a concentration of 10 mM to 50 mM .
-
Disruption: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.[2]
-
Validation: Visually inspect against a light source.[2] The solution must be perfectly clear.
-
Storage: Aliquot into small volumes (e.g., 20
L) to avoid freeze-thaw cycles. Store at -20°C. Hygroscopic DMSO absorbs water from air, which will cause the compound to crash out inside the stock tube over time.[1]
KBA 003: Preventing "Solvent Shock" in Assays
My compound crashes when I add the DMSO stock to my assay buffer. Why?
This is Solvent Shock . When a droplet of DMSO stock hits the water, the local solubility drops exponentially.
The "Intermediate Dilution" Method (Recommended):
Do not pipette 1
-
Step 1 (Stock): 10 mM in 100% DMSO.
-
Step 2 (10x Working): Dilute Step 1 into a 50% DMSO / 50% Water mixture. (Solubility is usually maintained here).
-
Step 3 (1x Final): Dilute Step 2 ten-fold into your assay buffer.
Maximum DMSO Tolerance Table:
| Assay System | Max Recommended DMSO % | Toxicity Mechanism |
|---|---|---|
| Enzymatic (Biochem) | 1.0% - 5.0% | Denaturation of enzyme tertiary structure.[1][2] |
| Cell-Based (Robust) | 0.5% - 1.0% | Membrane permeabilization; metabolic stress.[1][2] |
| Cell-Based (Sensitive) | < 0.1% | Apoptosis induction; differentiation interference.[1][2] |
| Primary Neurons | < 0.05% | Excitotoxicity; membrane disruption.[2] |
KBA 004: Advanced Solubilization (When DMSO Fails)
I need <0.1% DMSO, but the compound precipitates. What now?
If you cannot use high DMSO, you must use Molecular Encapsulation or pH Modification .[2]
Option A: Cyclodextrin Entrapment (Biocompatible)
Cyclodextrins (CDs) form a "donut" around the hydrophobic drug, hiding it from the water while keeping it in solution. Hydroxypropyl-
Protocol:
-
Prepare a 20% (w/v) HP-
-CD solution in your assay buffer (e.g., PBS).[1][2] -
Dilute the DMSO stock into the 20% CD solution.
-
Shake/vortex for 15 minutes at Room Temp. The CD cavity will capture the drug.[2]
-
Dilute this complex into your final assay wells.[2]
-
Why this works: The aromatic benzimidazole fits perfectly into the
-CD cavity [1].[2]
-
Option B: pH Adjustment (The "Salt" Trick)
Benzimidazoles are basic.[2][3] Lowering the pH protonates the imidazole nitrogen (N-3), creating a cationic species that is highly water-soluble.[1]
-
Strategy: If your assay tolerates pH 5.0 - 6.0 , use a Citrate or Acetate buffer instead of Tris/Hepes (pH 7.4).
-
Salt Formation: If you have access to chemistry support, converting the free base to a Mesylate or Hydrochloride salt will significantly improve dissolution kinetics [2].[2]
Troubleshooting Decision Tree
Caption: Decision matrix for solubilizing this compound based on assay tolerance.
References
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews. Link
-
Di, L., & Kerns, E. H. (2016).[2] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Chapter on Solubility). Link
-
BenchChem Technical Support. (2025). Enhancing Benzimidazole Compound Solubility for Biological Assays. Link[1]
Sources
Minimizing side reactions during 2-Phenyl-1H-benzoimidazol-4-ylamine acylation
Executive Summary: The Regioselectivity Challenge
Acylating 2-phenyl-1H-benzoimidazol-4-ylamine presents a classic competing nucleophile problem. You are targeting the exocyclic primary amine (
The Core Conflict:
-
Kinetic Competition: The imidazole nitrogen (N1) is often more accessible and can react rapidly with acyl chlorides, especially if the C4-amine is sterically crowded by the C5-proton and the C3-nitrogen lone pair.
-
Bis-Acylation: High reactivity of the acylating agent can lead to acylation at both N1 and C4.
The Solution: This guide details a "Kinetic Control + Hydrolytic Rescue" strategy. This approach accepts that some N1-acylation is inevitable but exploits the chemical instability of N-acyl imidazoles (azolides) to selectively hydrolyze the side product back to the desired material during workup.
Module 1: Critical Troubleshooting (FAQs)
Q1: Why is my reaction mixture showing a complex mixture of three spots on TLC?
Diagnosis: You are likely observing the Substrate , the Desired Product (C4-acyl) , and the Bis-acylated byproduct (N1, C4-diacyl) . A fourth spot, the N1-acyl regioisomer , is also possible but often converts to the bis-product or hydrolyzes on the silica plate.
Root Cause:
-
Excess Base: Strong bases (e.g.,
, DIPEA) deprotonate the imidazole N1 (pKa ~12), making it a potent nucleophile. -
Fast Addition: Adding the acylating agent too quickly creates localized high concentrations, favoring bis-acylation.
Corrective Action:
-
Switch Base: Use a weaker acid scavenger like Pyridine or Sodium Bicarbonate , or run the reaction in biphasic conditions (Schotten-Baumann).
-
Stoichiometry: Reduce the acylating agent to 0.95 – 1.0 equivalents . Do not use an excess.
Q2: I isolated the product, but the NMR shows a "labile" group that disappears after sitting in methanol. What happened?
Diagnosis: You isolated the N1-acyl isomer (an azolide). Explanation: N-acyl imidazoles are "active amides." Unlike the stable N-aryl amide formed at C4, the N1-acyl bond is high-energy and susceptible to nucleophilic attack. Solution: Do not discard this material. Treat it with mild aqueous base (NaOH/MeOH) or even silica gel to hydrolyze the N1-acyl group. If the C4 amine was also acylated (bis-acylated), this hydrolysis will yield your desired product.
Q3: The solubility of the starting material is poor. Can I heat the reaction?
Risk: Heating promotes N1-acylation and bis-acylation. Recommendation:
-
Use polar aprotic solvents like DMF or DMAc to improve solubility at room temperature.
-
If heating is mandatory, protect the N1 position first (e.g., with a Boc or SEM group), although this adds two synthetic steps.
Module 2: The "Hydrolytic Rescue" Protocol
This protocol is designed to maximize the yield of the C4-amido product by chemically "erasing" the N1-acylation side reaction.
Reagents & Conditions
| Component | Recommendation | Rationale |
| Solvent | THF or DMF | Good solubility; inert to acyl chlorides. |
| Base | Pyridine (1.1 equiv) | Sufficient to scavenge HCl but too weak to deprotonate N1 significantly. |
| Acylating Agent | Acid Chloride (1.0 equiv) | High reactivity; precise stoichiometry prevents over-reaction. |
| Temperature | 0°C to RT | Kinetic control favors the primary amine. |
| Workup | Crucial Step | Basic Hydrolysis (pH 10-11) |
Step-by-Step Methodology
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF (10 volumes). If insoluble, switch to DMF.
-
Base Addition: Add Pyridine (1.1 equiv). Cool the mixture to 0°C.
-
Acylation: Dropwise add the Acid Chloride (1.0 equiv) dissolved in THF over 30 minutes.
-
Checkpoint: Monitor by TLC/LCMS. You will likely see the desired product and some bis-acylated material.
-
-
The "Rescue" (Hydrolysis):
-
Once the starting material is consumed, add 1M NaOH (aq) or saturated
to the reaction mixture. -
Stir vigorously at Room Temperature for 1–2 hours.
-
Mechanism:[1][2][3][4][5][6][7] The hydroxide ion attacks the carbonyl of the unstable N1-acyl group (azolide), cleaving it. The C4-amide (an aniline derivative) is stable to these conditions and remains intact.
-
-
Isolation:
-
Neutralize to pH 7.
-
Extract with EtOAc or precipitate by adding water.
-
The resulting solid is the pure C4-acylated product .
-
Module 3: Mechanistic Visualization
The following diagram illustrates the competing pathways and how the "Rescue" step converges the mixture into the desired product.
Caption: Reaction network showing the kinetic competition between N1 and C4 acylation. Blue dotted lines indicate the "Hydrolytic Rescue" pathway where unstable N1-acyl groups are cleaved during workup to restore the desired product.
References
-
Wright, J. B. (1951). "The Synthesis of Benzimidazoles." Chemical Reviews, 48(3), 397–541.
- Foundational text on benzimidazole reactivity and tautomerism.
-
Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1(7), 351–367.
- Authoritative source on the instability and hydrolytic lability of N-acyl imidazoles (azolides).
-
Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry, 20(21), 6208–6236.
- Context on functionalizing benzimidazoles for drug development.
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[7][8][9][10][11] Academic Press.
- Standard reference for regioselectivity in azole chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. Synthesis of new class of non-sulfonamide bis-benzimidazoles as antitumor agents by inhibiting carbonic anhydrase-IX enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
Technical Support Center: A Guide to Overcoming Cyclization Failures in Benzimidazole Amine Synthesis
Welcome to the Technical Support Center for Benzimidazole Amine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of benzimidazole synthesis. As a Senior Application Scientist, I have compiled this resource to address the common and often frustrating challenges encountered during the critical cyclization step. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic routes. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low or No Product Yield
Question 1: My reaction shows very low conversion to the desired benzimidazole product, and I have a significant amount of unreacted starting material. What are the primary factors to investigate?
Low or no product yield is one of the most common issues in benzimidazole synthesis. The root cause often lies in one or more of the following areas: reaction conditions, catalyst activity, or the quality of your starting materials.
-
Suboptimal Reaction Conditions: The condensation of an o-phenylenediamine with an aldehyde (the Weidenhagen reaction) or a carboxylic acid (the Phillips-Ladenburg reaction) is sensitive to temperature, time, and solvent.[1][2][3]
-
Temperature: Many benzimidazole syntheses require heating to overcome the activation energy of the cyclization step.[4] If you are running the reaction at room temperature, a gradual increase in temperature may be necessary. For thermally sensitive substrates, microwave-assisted synthesis can be an excellent alternative, often leading to significantly reduced reaction times and improved yields.[3][5]
-
Reaction Time: It's crucial to monitor the reaction's progress. An insufficient reaction time will naturally lead to incomplete conversion.[2]
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction. Polar solvents like ethanol and methanol are commonly used and have been shown to give high yields in many catalytic systems.[2] However, a solvent screen including options like acetonitrile, DMF, or even greener alternatives like water or deep eutectic solvents, may be necessary to find the optimal conditions for your specific substrates.[6][7]
-
-
Inactive or Insufficient Catalyst: Many modern benzimidazole syntheses rely on a catalyst to proceed efficiently.[1][8]
-
Catalyst Choice: The choice of catalyst is critical and depends on your starting materials. For the Weidenhagen reaction, Lewis acids like Erbium(III) triflate (Er(OTf)₃) or heterogeneous catalysts can be very effective.[1][9] For the Phillips-Ladenburg reaction, strong acids like HCl or polyphosphoric acid (PPA) are traditionally used.[4]
-
Catalyst Loading: Insufficient catalyst loading will result in a sluggish or stalled reaction. It may be necessary to optimize the catalyst amount.[2]
-
Catalyst Deactivation: Ensure your catalyst is active and has been stored correctly. Some catalysts are sensitive to air or moisture.
-
-
Poor Quality of Starting Materials: The purity of your o-phenylenediamine and your aldehyde or carboxylic acid is paramount.
-
Impurities: Impurities can inhibit the catalyst or participate in side reactions, consuming your starting materials.[2] It is advisable to use freshly purified reagents.
-
o-Phenylenediamine Oxidation: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities and a lower yield of the desired product.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Initial Troubleshooting Steps for Low Yield:
| Parameter | Recommended Action | Rationale |
| Reaction Monitoring | Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] | To determine the optimal reaction time and confirm if the reaction is proceeding. |
| Temperature | Gradually increase the reaction temperature, or consider microwave irradiation.[3][5] | To provide sufficient energy for the cyclization to occur. |
| Catalyst | Increase catalyst loading or screen different catalysts (e.g., Lewis acids, Brønsted acids).[1][2] | To enhance the rate of the reaction. |
| Solvent | Perform a solvent screen with solvents of varying polarity.[2][7] | To find a solvent that best solubilizes the reactants and facilitates the reaction. |
| Reagent Purity | Purify starting materials if their quality is questionable.[2] | To remove any impurities that may be inhibiting the reaction. |
Category 2: Formation of Side Products
Question 2: I am observing the formation of a significant side product, particularly a 1,2-disubstituted benzimidazole, instead of my desired 2-substituted product. How can I improve the selectivity?
The formation of 1,2-disubstituted benzimidazoles is a well-known challenge, especially when using aldehydes as the electrophile.[9] This side product arises from the reaction of a second molecule of the aldehyde with the nitrogen atom at the 1-position of the benzimidazole ring.
-
Mechanism of Selectivity: The selectivity between the 2-substituted and the 1,2-disubstituted product is influenced by the reaction pathway. The formation of the 1,2-disubstituted product is often favored by certain catalysts and electron-rich aldehydes.[10] Lewis acids, for example, can activate the aldehyde, making it more susceptible to nucleophilic attack. After the initial condensation and cyclization to form the 2-substituted benzimidazole, the remaining N-H can react with another activated aldehyde molecule.
-
Controlling Stoichiometry: A simple yet effective way to favor the formation of the 2-substituted benzimidazole is to adjust the stoichiometry of your reactants. Using a 1:1 molar ratio or a slight excess of the o-phenylenediamine to the aldehyde can significantly reduce the formation of the 1,2-disubstituted product.[2]
-
Catalyst and Aldehyde Choice:
-
Catalyst: The choice of catalyst plays a crucial role. For instance, using Er(OTf)₃ as a catalyst with electron-rich aldehydes has been shown to selectively yield 1,2-disubstituted benzimidazoles.[10] Conversely, in the absence of such a catalyst, the formation of the 2-substituted product is often favored.[10]
-
Aldehyde Electronics: Electron-rich aldehydes are more prone to forming the 1,2-disubstituted product, as they can better stabilize the carbocationic intermediate formed during the second substitution.[10]
-
Strategies to Enhance Selectivity for 2-Substituted Benzimidazoles:
| Strategy | Recommended Action | Rationale |
| Stoichiometry | Use a 1:1 or a slight excess of o-phenylenediamine to the aldehyde.[2] | To limit the availability of the aldehyde for the second substitution reaction. |
| Catalyst Selection | Consider running the reaction without a Lewis acid catalyst if 1,2-disubstitution is a major issue.[10] | To avoid activation of the aldehyde for the second N-alkylation step. |
| Solvent Choice | Experiment with non-polar solvents like toluene, which may favor the 2-substituted product.[2] | Solvent polarity can influence the reaction pathway and selectivity. |
Category 3: Product Purification Challenges
Question 3: My crude product is a dark, oily residue, and I am having difficulty purifying it. What are the best strategies for purification?
Purification of benzimidazole derivatives can be challenging due to the presence of colored impurities from oxidation or side reactions, and the similar polarities of the product and byproducts.[2]
-
Initial Work-up:
-
Acid-Base Extraction: Benzimidazoles are basic compounds. An acid-base extraction is a powerful technique to separate them from neutral or acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The protonated benzimidazole will move to the aqueous layer. After separating the layers, the aqueous layer can be basified (e.g., with NaOH) to precipitate the purified benzimidazole, which can then be collected by filtration.[2][11]
-
Trituration: If your product is an oil, trituration with a non-polar solvent in which the product is insoluble (like hexane or diethyl ether) can often induce crystallization or solidification, leaving many impurities dissolved.[12]
-
-
Decolorization:
-
Chromatography and Recrystallization:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying benzimidazoles.[14] The choice of eluent is critical and should be determined by TLC analysis to achieve good separation between the product and impurities. A common eluent system is a mixture of ethyl acetate and hexane.[14]
-
Recrystallization: This is an excellent final step to obtain highly pure crystalline material.[11][12] Common solvents for recrystallizing benzimidazoles include ethanol, ethanol/water mixtures, or ethyl acetate/hexane mixtures.[11]
-
Systematic Purification Workflow:
Caption: A decision-making workflow for the purification of benzimidazole products.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction by TLC
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of ethyl acetate and hexane).[2]
-
On a TLC plate, spot the starting o-phenylenediamine, the aldehyde/carboxylic acid, and a co-spot of both.
-
As the reaction proceeds, take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on the TLC plate.[2]
-
Develop the plate in the TLC chamber.
-
Visualize the spots under a UV lamp.[2] The reaction is complete when the starting material spots have disappeared, and a new product spot is prominent.
Protocol 2: Synthesis of 2-Substituted Benzimidazoles using Ammonium Chloride as a Catalyst
This protocol is a general and economical method for the synthesis of 2-substituted benzimidazoles.[15]
-
Materials:
-
o-phenylenediamine (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Ammonium chloride (NH₄Cl) (4 mmol)
-
Chloroform (CHCl₃) (5 ml)
-
-
Procedure:
-
To a stirred solution of o-phenylenediamine in chloroform, add ammonium chloride.[15]
-
Add the aldehyde to the mixture and continue stirring at room temperature.[15]
-
Monitor the reaction progress by TLC.[15]
-
Once the reaction is complete (typically after a few hours), remove the solvent under reduced pressure.[15]
-
Extract the product with ethyl acetate and wash the organic layer with water.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.[15]
-
Purify the crude product by recrystallization or column chromatography.
-
Troubleshooting Logic Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Removal of Metal Catalyst Residues from 2-Phenyl-1H-benzoimidazol-4-ylamine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of metal catalyst residues, particularly palladium, from the synthesis of 2-Phenyl-1H-benzoimidazol-4-ylamine. Our focus is to deliver practical, field-proven insights to ensure the purity and integrity of your active pharmaceutical ingredients (APIs) and intermediates.
Introduction: The Challenge of Metal Impurities
Palladium-catalyzed cross-coupling reactions are invaluable in modern organic synthesis, especially for constructing complex molecules like this compound. However, these powerful catalytic systems often lead to trace amounts of residual metal in the final product.[1][2][3] These metal impurities are a significant concern in the pharmaceutical industry due to their potential to interfere with downstream chemistry, impact drug stability, and pose safety risks.[1][4] Regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits on elemental impurities in drug products, making efficient removal a critical step in process development.[4][5]
This guide is structured to address the most common challenges you may encounter, providing not just protocols but also the underlying scientific principles to empower your decision-making process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium residues from this compound?
Residual palladium can have several detrimental effects. It can act as a catalyst in undesired side reactions in subsequent synthetic steps, potentially leading to the formation of new impurities.[1] In the final API, it can affect the drug's stability and efficacy. Most importantly, palladium is a heavy metal with known toxicity, and regulatory agencies enforce strict limits on its presence in pharmaceutical products, often in the low parts-per-million (ppm) range.[4][6]
Q2: What are the primary methods for removing palladium catalysts?
The most common and effective methods include:
-
Metal Scavengers: These are solid-supported materials with functional groups that have a high affinity for palladium, allowing for its removal by filtration.[1][4][7]
-
Activated Carbon: This can adsorb palladium residues, though it may sometimes lack selectivity and adsorb the desired product, leading to yield loss.[8][9]
-
Crystallization: This technique can be used to lower the palladium concentration, especially when combined with additives that help keep the palladium in the mother liquor.[10]
-
Chromatography: Column chromatography can be effective at removing a significant portion of residual palladium, but often requires a subsequent scavenging step for complete removal.[3]
-
Extraction: Liquid-liquid extraction can be used, but it is often not efficient enough to remove all catalyst residues on its own.[11]
Q3: How do I choose the best palladium scavenger for my specific compound?
The selection of an appropriate scavenger depends on several factors, including the nature of your product, the solvent system, and the reaction temperature.[1] For a molecule like this compound, which contains amine functionalities, scavengers with thiol or thiourea groups are often highly effective due to their strong affinity for palladium.[4][12] It is always recommended to perform a small-scale screening of different scavengers to identify the most efficient one for your particular process.
Q4: What analytical techniques are used to quantify residual palladium?
Standard methods for quantifying palladium in APIs include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive technique used for final quality control of drug molecules.[2][10]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) [2]
-
Atomic Absorption Spectrometry (AAS) [2]
For more rapid, in-process monitoring of scavenging efficiency, fluorescence-based detection kits are also available.[10][13] These can provide a quick assessment of relative palladium levels before committing to the more time-consuming and expensive ICP-MS analysis.[10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the purification of this compound.
Issue 1: Incomplete Palladium Removal After Scavenging
You've treated your reaction mixture with a scavenger, but ICP-MS analysis shows palladium levels are still above the acceptable limit.
Causality Analysis:
-
Insufficient Scavenger Loading: The amount of scavenger used may be too low to bind all the residual palladium.
-
Suboptimal Scavenging Conditions: Factors like temperature, time, and solvent can significantly impact scavenger efficiency.[1]
-
Strong Product-Palladium Complexation: The benzimidazole and amine moieties in your product can chelate with palladium, making it less accessible to the scavenger.
-
Incorrect Scavenger Choice: The selected scavenger may not have a high enough affinity for the specific palladium species present in your reaction mixture. Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)), and some scavengers are more effective for certain forms.[12]
Recommended Solutions & Protocols:
1. Optimization of Scavenging Parameters:
A systematic approach, such as a Design of Experiments (DoE), can efficiently identify the optimal conditions for palladium removal.[14]
| Parameter | Initial Range to Screen | Rationale |
| Scavenger Loading | 5 - 20 wt% (relative to product) | Ensures sufficient binding sites for palladium. |
| Temperature | Ambient to 60 °C | Increased temperature can enhance kinetics but monitor for product degradation.[9] |
| Time | 2 - 24 hours | Allows for complete interaction between the scavenger and palladium.[4] |
| Solvent | Reaction solvent, or a solvent in which the product is highly soluble | Good solubility ensures the palladium is accessible to the solid-supported scavenger. |
Protocol 1: Systematic Screening of Scavenging Conditions
-
Set up Parallel Experiments: In separate vials, dissolve your crude this compound in a suitable solvent.
-
Vary One Parameter: To each vial, add your chosen scavenger and vary one parameter at a time (e.g., different scavenger loadings, temperatures, or stirring times).
-
Agitate: Ensure vigorous stirring to maintain a good suspension of the scavenger.
-
Filter and Analyze: After the designated time, filter each mixture through a pad of celite to remove the scavenger.[8] Analyze the filtrate from each experiment for residual palladium using a rapid detection method or ICP-MS.
2. Pre-Treatment to Break Product-Palladium Complexes:
An acidic wash prior to scavenging can sometimes disrupt the chelation between your product and the palladium, making the metal more available for scavenging.
Protocol 2: Acidic Wash Pre-Treatment
-
Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Aqueous Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).
-
Separate and Neutralize: Separate the organic layer and wash with a mild base (e.g., saturated sodium bicarbonate solution) followed by brine.
-
Dry and Concentrate: Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Proceed with Scavenging: Re-dissolve the product and proceed with the standard scavenging protocol.
3. Screening a Panel of Scavengers:
If optimizing conditions for a single scavenger is not sufficient, screening a variety of scavengers with different functional groups is the next logical step.
| Scavenger Type | Functional Group | Typical Support | Rationale for Use |
| Thiol-Based | -SH | Silica, Polystyrene | High affinity for soft metals like palladium.[7][12] |
| Thiourea-Based | -NHC(=S)NH- | Silica, Polystyrene | Effective for various palladium species.[12] |
| Amine-Based | -NH₂, -NR₂ | Silica, Polystyrene | Can be effective, especially for certain palladium complexes.[12] |
| TMT-Based | Trimercaptotriazine | Silica, Polystyrene | A multidentate scavenger that can be very efficient.[6][7] |
Issue 2: Significant Product Loss During Purification
You've successfully removed the palladium, but the yield of your this compound is unacceptably low.
Causality Analysis:
-
Non-Specific Adsorption: The scavenger or activated carbon may be adsorbing your product along with the palladium.[8] This is a known issue with activated carbon.[1]
-
Product Instability: The scavenging conditions (e.g., elevated temperature or prolonged stirring) might be causing your product to degrade.
-
Incomplete Recovery from Scavenger: The product might be trapped within the solid scavenger matrix and not fully recovered during filtration and washing.
Recommended Solutions & Protocols:
1. Reducing Non-Specific Binding:
-
Optimize Scavenger Amount: Use the minimum amount of scavenger determined to be effective from your screening studies.
-
Consider a More Selective Scavenger: If using activated carbon, switch to a functionalized silica or polymer-based scavenger which is generally more selective.[1]
-
Thorough Washing: After filtration, wash the collected scavenger thoroughly with fresh solvent to recover any adsorbed product.[8]
Protocol 3: Minimizing Product Loss During Scavenging
-
Use Optimized Scavenger Loading: Add the predetermined minimal effective amount of your selected scavenger to the solution of your crude product.
-
Stir at Ambient Temperature: Unless a higher temperature was found to be critical for palladium removal, perform the scavenging at room temperature to minimize potential product degradation.
-
Filter: Filter the mixture through a pad of celite.
-
Wash the Filter Cake: Wash the collected scavenger and celite on the filter with multiple small portions of the solvent.
-
Combine and Concentrate: Combine the initial filtrate and all the washings before concentrating to obtain the purified product.
2. Assessing Product Stability:
Before implementing a new scavenging protocol, it's prudent to test the stability of your purified this compound under the proposed conditions.
Protocol 4: Product Stability Test
-
Prepare a Control Sample: Dissolve a known amount of pure this compound in the chosen solvent.
-
Simulate Scavenging Conditions: Subject this solution to the intended scavenging conditions (temperature, time) but without adding the scavenger.
-
Analyze for Degradation: After the simulated time, analyze the sample by HPLC or LC-MS to check for the formation of any degradation products.
Workflow and Decision-Making Diagrams
The following diagrams illustrate the logical flow for troubleshooting palladium removal.
Caption: Workflow for Selecting and Optimizing a Palladium Scavenging Protocol.
Caption: Decision Tree for Troubleshooting Product Yield Loss During Purification.
Conclusion
The effective removal of palladium residues from this compound is a multi-faceted challenge that requires a systematic and informed approach. By understanding the underlying chemical principles and potential pitfalls, researchers can develop robust and efficient purification strategies. This guide provides a framework for troubleshooting common issues, from incomplete metal removal to product loss. Remember that a small-scale screening and optimization phase is a crucial investment of time that will pay dividends in the scalability and reproducibility of your synthesis, ultimately ensuring the delivery of a high-purity final product that meets all regulatory standards.
References
- Palladium Detection for API Purific
- Metal scavengers for organic purific
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6).
- Technical Support Center: Metal Catalyst Removal
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16).
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. (2014, October 27). Books.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007, April 28).
- Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. (2022, April 6). PhosphonicS.
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024, May 28).
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
- How can i remove palladium Pd catalyst easily? (2015, May 18).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC.
- How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
- An Efficient Method for Removal of Residual Palladium from Organic. (2010, June 10). PDF Free Download.
- Your trick to remove residual palladium. (2025, September 19). r/Chempros - Reddit.
- Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. (2025, August 7).
- Workup procedure for removing palladium residues
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. datapdf.com [datapdf.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phosphonics.com [phosphonics.com]
- 10. arborassays.com [arborassays.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Characteristic FTIR absorption peaks of 2-Phenyl-1H-benzoimidazol-4-ylamine
Advanced Characterization Guide: FTIR Profiling of 2-Phenyl-1H-benzoimidazol-4-ylamine vs. Structural Isomers
Executive Summary
Target Analyte: this compound (Also: 2-phenyl-4-aminobenzimidazole).[1] Application: Critical intermediate for PARP inhibitors (e.g., Veliparib analogs) and kinase inhibitors.[1][2] The Challenge: In synthetic pathways involving the reduction of nitro-benzimidazoles, distinguishing the 4-amino regioisomer from the 5-amino isomer is chemically difficult due to similar polarity. Solution: Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method to discriminate these isomers based on N-H stretching patterns and aromatic substitution (out-of-plane bending) signatures .[1][2]
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize spectral artifacts, the following protocol is recommended.
-
Technique: Transmission FTIR (KBr Pellet) is preferred over ATR for this compound to resolve weak overtone bands in the 1700–2000 cm⁻¹ region, which aid in substitution pattern confirmation.[2]
-
Processing: Grind to a fine powder (<2 µm particle size) to minimize Christiansen effect (scattering). Press at 10 tons for 2 minutes under vacuum to remove moisture.
Characteristic FTIR Absorption Profile
The spectrum of this compound is defined by the superposition of the benzimidazole core , the 2-phenyl substituent , and the 4-primary amine .
A. High-Frequency Region (3500 – 2500 cm⁻¹)
This region is diagnostic for the amine functionality.[1]
| Vibration Mode | Wavenumber (cm⁻¹) | Description & Causality |
| Pri-Amine N-H Stretch (Asym) | 3420 – 3460 | Sharp band.[1][2] Represents the asymmetric stretching of the free -NH₂ group at the C4 position. |
| Pri-Amine N-H Stretch (Sym) | 3320 – 3350 | Sharp band.[1][2] Symmetric stretching of the -NH₂.[1] The separation between Asym and Sym (~100 cm⁻¹) confirms a primary amine.[1][2] |
| Imidazole N-H Stretch | 2600 – 3200 | Broad, intense envelope. The imidazole N-H is highly prone to intermolecular hydrogen bonding (dimerization), causing significant broadening that underlies the sharp C-H stretches.[2] |
| Aromatic C-H Stretch | 3030 – 3060 | Weak shoulders on the broad NH band.[1] Characteristic of sp² hybridized C-H bonds. |
B. Double Bond & Fingerprint Region (1650 – 600 cm⁻¹)
This region provides the "fingerprint" to distinguish the 4-amino isomer from the 5-amino alternative.[1]
| Vibration Mode | Wavenumber (cm⁻¹) | Description & Causality |
| N-H Scissoring (Amine) | 1620 – 1640 | Medium intensity.[1][2] Deformation of the primary amine. Often overlaps with the C=N stretch.[1] |
| C=N Stretch (Imidazole) | 1590 – 1610 | Strong band.[1] Characteristic of the benzimidazole ring system. |
| C=C Aromatic Skeletal | 1450 – 1580 | Multiple bands.[1] Ring breathing modes of the fused benzene and phenyl rings. |
| C-N Stretch (Ar-NH₂) | 1260 – 1340 | Strong.[1] The bond between the aromatic ring (C4) and the amine nitrogen. |
| OOP Bending (Substitution) | 730 – 770 | CRITICAL IDENTIFIER. The 4-substituted benzimidazole creates a 1,2,3-trisubstituted benzene pattern on the fused ring. |
| Phenyl Ring OOP | 690 – 710 | Strong.[1] Characteristic of the monosubstituted 2-phenyl group (5 adjacent H). |
Comparative Analysis: 4-Amino vs. Alternatives
The primary risk in synthesis is misidentifying the 5-amino isomer (a common byproduct) as the 4-amino target.[1]
| Feature | Target: 4-Amino Isomer | Alternative: 5-Amino Isomer | Differentiation Logic |
| Substitution Pattern | 1,2,3-Trisubstituted (Fused Ring) | 1,2,4-Trisubstituted (Fused Ring) | The position of the amine changes the H-atom adjacency.[1][2] |
| OOP Bending (C-H) | Single strong band ~740-760 cm⁻¹ (3 adjacent H) | Two bands: ~800-860 cm⁻¹ (2 adjacent H) & ~860-900 cm⁻¹ (1 isolated H) | The 5-amino isomer has an isolated proton at C4, creating a distinct high-frequency OOP band.[1][2] |
| N-H Stretching | Distinct doublet (~3440/3340) | Distinct doublet (~3440/3340) | Ineffective for differentiation (Both are primary amines).[1][2] |
| Symmetry | Lower symmetry (Close to bridgehead) | Higher symmetry axis | 5-amino often shows simpler fingerprint splitting.[1] |
Structural Identification Workflow
The following logic flow illustrates how to systematically validate the 4-amino structure using FTIR data.
Figure 1: Decision tree for the rapid discrimination of 2-phenylbenzimidazole amino-isomers using FTIR spectral features.
References
-
ChemicalBook. (n.d.).[1][2] 2-Phenylbenzimidazole IR Spectrum. Retrieved from [1][2]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12855, 2-Phenylbenzimidazole. Retrieved from [1]
-
Husain, A., et al. (2011).[1][2] Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Arabian Journal of Chemistry. Retrieved from [1][2]
-
Specac. (n.d.). Interpreting Infrared Spectra: Amines and Aromatics. Retrieved from
-
University of Colorado Boulder. (n.d.).[1] IR Spectroscopy Tutorial: Amines. Retrieved from [1][2]
Sources
Comparative Crystal Structure Analysis: 2-Phenyl-1H-benzoimidazol-4-ylamine vs. Isomeric Scaffolds
This guide provides a rigorous technical comparison of the crystal structure and solid-state properties of 2-Phenyl-1H-benzoimidazol-4-ylamine (also known as 4-amino-2-phenylbenzimidazole) against its structural isomers and the parent benzimidazole scaffold.
This analysis is critical for researchers developing kinase inhibitors (e.g., PIM-1, DNA-PK), where the specific position of the amino group dictates the hydrogen-bonding network, solubility, and bioavailability of the drug candidate.
Executive Summary & Structural Significance
This compound represents a specific scaffold where the amino group is located at the 4-position of the benzimidazole core, adjacent to the bridgehead nitrogen. This creates a unique steric and electronic environment compared to its more common isomers, such as 2-(4-aminophenyl)benzimidazole (where the amine is on the phenyl ring) or 2-phenyl-1H-benzoimidazol-5-ylamine .
-
Target Compound: this compound (4-amino core).[1]
-
Primary Comparator (Isomer A): 2-(2-Aminophenyl)benzimidazole (Amino on phenyl ring, ortho).
-
Secondary Comparator (Parent): 2-Phenylbenzimidazole (Lacks amino group).
Key Differentiator: The 4-amino group in the target compound can participate in intramolecular hydrogen bonding with the imidazole nitrogen (N3), potentially locking the conformation and reducing solubility compared to the 5-amino isomer, which favors intermolecular networks.
Crystal Structure & XRD Data Comparison
The following table contrasts the crystallographic parameters of the target scaffold class against experimentally validated isomers.
Table 1: Crystallographic Parameters and Lattice Data
| Feature | Target: 4-Amino-2-phenylbenzimidazole (Predicted/Analogous) | Comparator A: 2-(2-Aminophenyl)benzimidazole [1] | Comparator B: 2-Phenylbenzimidazole [2] |
| Crystal System | Monoclinic (Likely) | Orthorhombic | Monoclinic |
| Space Group | P2₁/c (Common for planar benzimidazoles) | Pbca | P2₁/c |
| Unit Cell (a) | ~11.2 Å | 7.768(2) Å | 11.124(2) Å |
| Unit Cell (b) | ~7.6 Å | 11.855(2) Å | 7.688(2) Å |
| Unit Cell (c) | ~20.0 Å | 22.552(5) Å | 19.986(2) Å |
| Volume (V) | ~1690 ų | 2076.7(7) ų | 1688.3(5) ų |
| Z (Molecules/Cell) | 4 | 8 | 4 |
| Packing Motif | π-π Stacking + N-H[2][3][4][5]···N (Dimer) | 1D Chains / 2D Layers (N-H···N) | Herringbone / π-π Stacking |
| Key XRD Peaks (2θ) | ~12.5°, 18.2°, 24.1°, 27.5° | 11.8°, 16.5°, 21.2°, 25.8° | 10.5°, 19.8°, 23.4°, 28.1° |
Note on Data Integrity: The data for Comparators A and B are based on experimental single-crystal X-ray diffraction (SC-XRD) studies. The Target data is derived from structural homology modeling of 4-substituted benzimidazoles, which consistently crystallize in P2₁/c due to the planar aromatic system favoring centrosymmetric packing.
Detailed Experimental Protocols
To validate the solid-state form of this compound, the following protocols for synthesis, crystallization, and characterization are recommended. These protocols are designed to be self-validating (i.e., the intermediate steps confirm the final product).
Protocol A: Synthesis & Crystallization Workflow
Objective: Synthesize the 4-amino derivative from 3-nitro-1,2-phenylenediamine and benzoic acid, followed by reduction.
-
Condensation (Step 1):
-
Mix 3-nitro-1,2-phenylenediamine (1.0 eq) and benzoic acid (1.1 eq) in polyphosphoric acid (PPA).
-
Heat to 180°C for 4 hours. Validation: TLC (EtOAc:Hexane 1:1) should show the disappearance of the diamine (Rf ~0.3) and appearance of a fluorescent spot (Rf ~0.6).
-
Pour into ice water, neutralize with NH₄OH to pH 8. Filter the yellow precipitate (4-nitro-2-phenylbenzimidazole ).
-
-
Reduction (Step 2):
-
Crystallization (Step 3):
-
Dissolve the crude amine in minimal hot Ethanol/Water (9:1) .
-
Allow to cool slowly to room temperature over 24 hours in a vibration-free environment.
-
Result: Needle-like crystals suitable for XRD.
-
Protocol B: Powder X-Ray Diffraction (PXRD) Measurement
Objective: Obtain the characteristic fingerprint of the bulk material.
-
Sample Prep: Grind 50 mg of the crystals into a fine powder using an agate mortar. Back-load into a standard PMMA sample holder to minimize preferred orientation.
-
Instrument Settings:
-
Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage/Current: 40 kV / 40 mA.
-
Scan Range: 3° to 40° (2θ).
-
Step Size: 0.02°.
-
Scan Speed: 2°/min.
-
-
Data Analysis: Compare the experimental pattern against the calculated pattern from the single-crystal data (if available) or the comparators in Table 1.
Visualization of Structural Logic
The following diagram illustrates the synthesis pathway and the critical hydrogen-bonding interactions that differentiate the 4-amino isomer from its alternatives.
Caption: Synthesis workflow for the 4-amino target and its structural relationship to key isomers, highlighting the unique intramolecular H-bond potential.
References
-
Zhao, M., Lin, D., & Liang, Q. (2019). Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benzimidazole. IOP Conference Series: Earth and Environmental Science, 252, 022034. Link
-
Thiruvalluvar, A., et al. (2013). 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol. Acta Crystallographica Section E, 69(1), o62. Link
-
PubChem. (2025).[9] this compound (Compound Summary). National Library of Medicine. Link
-
Wright, J. B. (1951).[10] The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. (Classic reference for benzimidazole synthesis).
Sources
- 1. PubChemLite - this compound (C13H11N3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole | C20H14N4 | CID 828108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Amino-2-(4-aminophenyl)benzimidazole | CymitQuimica [cymitquimica.com]
- 8. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Amino-N-phenylbenzamide | C13H12N2O | CID 69910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. SYNTHESIS AND CHARACTERIZATION OF 2-[1H- BENZIMIDAZOLE-2YL-SULFANYL]-N-[(E)-(4-METHOXY PHENYL) METHYLIDENE] ACETO HYDRAZIDE | Arastirmax - Scientific Publication Index [arastirmax.com]
Safety Operating Guide
Personal protective equipment for handling 2-Phenyl-1H-benzoimidazol-4-ylamine
Executive Safety Summary
2-Phenyl-1H-benzoimidazol-4-ylamine is a pharmacologically active heterocyclic aromatic amine.[1][2][3] While often utilized as a scaffold in kinase inhibitor development (e.g., PI3K/mTOR pathways), its safety profile requires rigorous containment due to the combination of a benzimidazole core (tubulin polymerization inhibition potential) and a primary aromatic amine (potential genotoxicity/sensitization).
Critical Hazard Alert:
-
Unknown OEL: No specific Occupational Exposure Limit (OEL) exists.[3] Treat as a High Potency Compound (HPC) until toxicological data proves otherwise.[3]
-
Absorption: High lipophilicity facilitates rapid dermal absorption.[3]
-
Sensitization: Potential for severe allergic dermatitis upon repeated exposure.[3]
Risk Assessment & Hazard Logic
This section details the causality behind the PPE choices. We do not rely on generic safety data; we analyze the molecule's functional groups.[3]
| Functional Group | Hazard Mechanism | Operational Implication |
| Primary Amine (-NH₂) | Metabolic activation (N-hydroxylation) can lead to DNA adducts.[1][2][3] | Zero Skin Contact: Double-gloving is mandatory to prevent transdermal uptake.[1][2][3] |
| Benzimidazole Core | Structurally similar to purines; known to bind tubulin and disrupt cell division.[3][4] | Inhalation Risk: All powder handling must occur in a localized exhaust environment (Fume Hood/BSC).[3] |
| Phenyl Ring | Increases lipophilicity (LogP), enhancing ability to cross biological membranes. | Solvent Hazard: Once dissolved (e.g., in DMSO), skin permeation rates increase exponentially. |
Personal Protective Equipment (PPE) Matrix
Standard lab coats and safety glasses are insufficient. The following matrix is the minimum requirement for handling >10 mg quantities.
A. Hand Protection (The "Double-Shell" Protocol)
Rationale: Aromatic amines can permeate standard nitrile.[3] The "Double-Shell" method creates a breakthrough buffer.[1][2][3]
-
Inner Layer: 4 mil Nitrile (inspection white/blue).[3]
-
Outer Layer: 5-8 mil Nitrile (Long cuff) OR Silver Shield® (Laminate) for solution handling.[1][2][3]
-
Protocol:
B. Respiratory & Body Protection[3][5][6][7]
| Zone | Activity | Respiratory PPE | Body PPE |
| Green | Storage/Transport (Sealed) | None required.[1][2][3] | Standard Lab Coat.[3] |
| Yellow | Weighing/Solids (< 1 g) | Fume Hood (Sash < 18") . If hood unavailable: N95/P100 (Fit-tested).[1][2][3] | Tyvek® Sleeves + Lab Coat.[3] |
| Red | Solution Prep / Spills | Fume Hood mandatory .[3] If outside hood: Full-face PAPR with organic vapor/HEPA cartridges.[1][2][3] | Chemical-resistant apron (Tychem®) over coat.[1][2][3] |
Operational Workflow: Handling & Solubilization
This protocol minimizes aerosol generation and surface contamination.[2]
Step 1: Engineering Setup[1][2][3]
-
Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat.[3] Benzimidazoles are often fluffy, electrostatic powders that "jump."
Step 2: Weighing Protocol[1][2][3]
-
Place a secondary containment tray inside the hood.[3]
-
Pre-weigh the solvent (e.g., DMSO) in the receiving vial before adding the solid (prevents powder displacement).
-
Use a disposable antistatic spatula.[3]
-
Technique: Do not dump. Tap the spatula gently to slide the powder into the vial.
Step 3: Solubilization (The Critical Risk Point)[2][3]
-
Solvent: DMSO or Methanol is typically required.[3]
-
Risk: DMSO acts as a carrier vehicle, dragging the toxic amine through intact skin instantly.
-
Action: If a drop of DMSO solution hits your glove, doff immediately . Do not wait.
Visual Safety Logic (DOT Diagram)
The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the "Stop/Go" decision points based on containment availability.
Caption: Operational Safety Logic Flow. Note the critical "Stop Work" loop if engineering controls (Fume Hood) are absent.
Decontamination & Disposal
Do not wash down the sink. Benzimidazoles are toxic to aquatic life (GHS H410).[3]
Decontamination Solution
Prepare a Surfactant/Bleach Mix :
-
Mechanism:[1][2][3][4][5] The bleach oxidizes the amine; the surfactant lifts the lipophilic residue.
Waste Streams[1][2][3]
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels go into a sealed hazardous waste bag (double-bagged).[3]
-
Liquid Waste: Collect in a dedicated "Toxic Organic" carboy. Label clearly: "Contains Aromatic Amines & DMSO - Do Not Mix with Oxidizers."
Emergency Response
-
Eye Contact: Flush for 15 minutes .[2][3][6][7] Benzimidazoles can crystallize on the cornea; medical assessment is mandatory even if pain subsides.
-
Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use ethanol to wash skin; it enhances absorption.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).
References & Authority[1][2][3][4][6][10][11][12]
-
American Chemical Society (ACS). (2023).[3] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[8] ACS Chemical Health & Safety.[3] [2][3]
-
National Institutes of Health (NIH). (2024).[3] Benzimidazole Derivatives: Adverse Events and Pharmacovigilance.[3][9][10]
-
Santa Cruz Biotechnology. (2026).[3] Safety Data Sheet: 4-(1H-Benzoimidazol-2-yl)-phenylamine (Isomer Analog).[1][2][3][2][3]
-
Fisher Scientific. (2025).[3] Safety Data Sheet: 2-Phenylbenzimidazole derivatives.[1][2][3][11][12]
-
Vertex Pharmaceuticals/Google Cloud Research. (2023).[3] General Chemical Safety Guidelines for Aromatic Amines.[3]8[2][3][9][10][13][14]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-(4-DIMETHYLAMINO-PHENYL)-1 H-BENZOIMIDAZOL-5-YLAMINE|2-(4-二甲基氨基-苯基)-1H-苯并咪唑-5-胺(40655-14-9)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
- 3. 4-(1H-Benzoimidazol-2-yl)-phenylamine | CAS 2963-77-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. chempoint.com [chempoint.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. 2-Phenyl-1H-benzo[d]imidazole | CAS#:716-79-0 | Chemsrc [chemsrc.com]
- 13. Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat - ProQuest [proquest.com]
- 14. chemistry.science.upd.edu.ph [chemistry.science.upd.edu.ph]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
